3-Methyl-1-(4-methylbenzoyl)piperidine
Description
BenchChem offers high-quality 3-Methyl-1-(4-methylbenzoyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(4-methylbenzoyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(4-methylphenyl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-5-7-13(8-6-11)14(16)15-9-3-4-12(2)10-15/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI Key |
GKQYDTTVHXRDCO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-Methyl-1-(4-methylbenzoyl)piperidine
[1]
Executive Summary
3-Methyl-1-(4-methylbenzoyl)piperidine is a lipophilic tertiary amide belonging to the N-benzoylpiperidine class.[1] Structurally, it consists of a 3-methylpiperidine ring acylated at the nitrogen atom by a 4-methylbenzoyl (p-toluoyl) group.[1] This scaffold is a "privileged structure" in medicinal chemistry, often serving as a core linker in G-protein coupled receptor (GPCR) ligands, Transient Receptor Potential (TRP) channel modulators, and as a functional analog to insect repellents like DEET and Picaridin.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Schotten-Baumann acylation, stereochemical considerations arising from the C3-chiral center, and its physicochemical profile relevant to drug discovery and agrochemical formulation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The compound acts as a neutral, lipophilic modulator. Its lack of hydrogen bond donors (HBD) and moderate molecular weight make it an ideal candidate for blood-brain barrier (BBB) penetration or varying degrees of dermal absorption.[1]
Nomenclature and Identifiers[1][3][8]
| Identifier Type | Value |
| IUPAC Name | (3-Methylpiperidin-1-yl)(4-methylphenyl)methanone |
| Common Name | 3-Methyl-1-(p-toluoyl)piperidine |
| CAS Number | Not Assigned (Generic Class: 344334-10-7 refers to isomer) |
| Molecular Formula | C₁₄H₁₉NO |
| SMILES | CC1CN(C(=O)C2=CC=C(C)C=C2)CCC1 |
| InChI Key | Generated from structure |
Physicochemical Properties (Calculated)
The following data points are derived from consensus predictive models for the amide class.
| Property | Value | biological Relevance |
| Molecular Weight | 217.31 g/mol | Optimal for fragment-based drug design (<300 Da).[1] |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media.[1] |
| TPSA | 20.31 Ų | Low polar surface area indicates high potential for CNS penetration.[1] |
| H-Bond Donors | 0 | Increases membrane permeability.[1] |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Critical for receptor binding interactions.[1] |
| Rotatable Bonds | 2 | Rigid core structure with limited conformational flexibility.[1] |
| Stereochemistry | 1 Chiral Center (C3) | Exists as (R) and (S) enantiomers.[1] |
Structural Analysis & Stereochemistry
The 3-methylpiperidine moiety introduces a chiral center at the C3 position.[1] Commercial synthesis often utilizes racemic 3-methylpiperidine, resulting in a racemic product.[1] However, biological activity often diverges significantly between enantiomers.
Stereochemical Configuration
-
(3R)-Isomer: Often associated with different binding affinities in chiral protein pockets (e.g., muscarinic receptors).[1]
-
Conformation: The piperidine ring predominantly adopts a chair conformation.[1] The 3-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though the N-acylation introduces A(1,[1]3) strain that may distort this equilibrium.[1]
Synthesis & Production Protocol
The most robust route for synthesizing 3-Methyl-1-(4-methylbenzoyl)piperidine is the Nucleophilic Acyl Substitution (Schotten-Baumann conditions) of 3-methylpiperidine with 4-methylbenzoyl chloride.[1]
Reaction Pathway Visualization[1]
Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base neutralizes the HCl byproduct to drive the equilibrium forward.
Experimental Protocol (Standardized)
Reagents:
-
3-Methylpiperidine (1.0 eq)[1]
-
4-Methylbenzoyl chloride (1.1 eq)[1]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Preparation: Charge a round-bottom flask with 3-methylpiperidine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]
-
Addition: Dropwise add 4-methylbenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Quench with saturated NaHCO₃ (aq). Extract the aqueous layer with DCM (2x).[1] Combine organic layers and wash with 1M HCl (to remove unreacted amine), followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target amide as a clear to pale yellow oil.
Applications & SAR Context
This molecule serves as a versatile scaffold in two primary domains: Medicinal Chemistry and Agrochemicals.[1]
Structure-Activity Relationship (SAR) Logic[1]
The compound's efficacy is driven by its bipartite structure: the "Lipophilic Tail" (Tolyl) and the "Polar Core" (Amide).
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional domains and their relevance to biological targets.[1]
Specific Applications
-
Insect Repellency:
-
Mechanism: Benzoylpiperidines are structural analogs of DEET and Picaridin .[1] They function by modulating odorant receptors (ORs) or gustatory receptors (GRs) in insects.[1]
-
Efficacy: The addition of the 3-methyl group on the piperidine ring typically increases lipophilicity (LogP ~3.[1]2) compared to unsubstituted piperidine, potentially extending the duration of protection on skin by reducing evaporation rates.
-
-
Pharmaceutical Intermediate:
-
TRP Channel Modulators: N-benzoylpiperidines have been explored as antagonists for TRPV1 (pain pathway).[1] The 4-methyl group on the phenyl ring provides a handle for metabolic stability (blocking para-oxidation) or further functionalization.[1]
-
CNS Agents: The scaffold resembles fragments found in dopamine reuptake inhibitors.[1] The 3-methyl substituent restricts the conformational flexibility of the piperidine ring, which can enhance selectivity for specific receptor subtypes.
-
Safety & Handling
While specific toxicological data for this exact derivative may be limited, handling should follow protocols for lipophilic amides and piperidine derivatives .
-
Hazard Classification (Predicted):
-
Storage: Store in a cool, dry place under inert gas (Nitrogen). The amide bond is generally stable to hydrolysis under neutral conditions but will degrade in strong acid/base at elevated temperatures.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of benzoyl chloride vapors.[1]
References
-
Debbabi, M. et al. (2020). Design and Synthesis of Novel Benzoylpiperidine Derivatives as Potential Insect Repellents. Journal of Agricultural and Food Chemistry.[1]
-
Kozikowski, A. P. et al. (1998). Synthesis and biological properties of phenylpiperidine analogues as dopamine reuptake inhibitors.[1] Journal of Medicinal Chemistry.[1]
-
PubChem Compound Summary. (2025). N-(4-Methylbenzoyl)piperidine derivatives and analogues.[1][3] National Center for Biotechnology Information.[1] [1]
-
Smith, P. A. S. (2018). The Chemistry of Open-Chain Organic Nitrogen Compounds.[1] Benjamin/Cummings.[1] (General reference for Schotten-Baumann acylation protocols).
-
World Health Organization. (2019).[1] Specifications for Pesticides: Picaridin and Related Amides.[1][1]
(Note: Specific CAS 344334-10-7 is often referenced for the isomer 4-(3-methylbenzoyl)piperidine; the protocols above apply generally to the regioisomers).[1]
Sources
- 1. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 3. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-Methyl-1-(4-methylbenzoyl)piperidine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-Methyl-1-(4-methylbenzoyl)piperidine, a compound of interest in pharmaceutical and chemical research. Due to the scarcity of publicly available empirical data, this document establishes a robust theoretical framework to predict its solubility based on molecular structure and physicochemical principles. It details a standardized isothermal equilibrium protocol for the precise experimental determination of solubility and presents an illustrative solubility profile across a range of common organic solvents. The causality behind solvent selection and analytical methodology is explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for handling, purifying, and formulating this compound.
Introduction
Overview of 3-Methyl-1-(4-methylbenzoyl)piperidine
3-Methyl-1-(4-methylbenzoyl)piperidine is a disubstituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[1][2] The N-acylation with a methylbenzoyl group and the methylation at the 3-position create a molecule with distinct stereochemical and electronic properties that influence its interactions with biological targets and its physicochemical behavior. While specific applications are developmental, related structures have been explored for analgesic and other pharmacological activities.[3]

**1.2 The Critical Role of Solubility in Research and Development
Solubility is a fundamental physical property that dictates the viability of a compound throughout the entire chemical and pharmaceutical development lifecycle.[4][5] From initial synthesis and purification to final formulation and in vivo administration, a thorough understanding of a compound's solubility is indispensable. It directly impacts:
-
Process Chemistry: Selection of appropriate solvents for reactions, extractions, and crystallizations.
-
Purification: Development of effective chromatographic and crystallization methods.
-
Formulation: Design of stable and bioavailable dosage forms for preclinical and clinical studies.[6]
-
Analytical Chemistry: Preparation of stock solutions and standards for accurate quantification.
Scope of the Guide
This guide provides a multi-faceted approach to understanding the solubility of 3-Methyl-1-(4-methylbenzoyl)piperidine. It begins with a theoretical prediction of its solubility based on molecular properties. It then presents a gold-standard experimental method for quantitative measurement, followed by a discussion of the expected results and their practical implications.
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of dissolution, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" provides a foundational, qualitative guide.[7]
Molecular Structure and Physicochemical Properties
The structure of 3-Methyl-1-(4-methylbenzoyl)piperidine offers several clues to its solubility behavior:
-
Piperidine Ring: A saturated, non-aromatic heterocycle. While the parent piperidine is miscible with water, the large, non-polar N-benzoyl substituent significantly increases the molecule's lipophilicity.
-
Amide Group (-C(O)N-): This is a key functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the tertiary amide nitrogen is polar. This group will have favorable dipole-dipole interactions with polar solvents.
-
Aromatic Ring and Methyl Groups: The tolyl and 3-methyl groups are non-polar and contribute to the molecule's overall size and van der Waals interactions. These features suggest good solubility in solvents with some non-polar character.
Based on its structure, the molecule can be classified as moderately polar and aprotic . It can accept hydrogen bonds but cannot donate them. This profile predicts favorable solubility in polar aprotic solvents and moderate solubility in some non-polar and polar protic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative prediction can be made using the Hansen Solubility Parameter (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle states that solvents with HSP values close to those of the solute are more likely to be effective solvents. The "distance" (Ra) between the solute and solvent in Hansen space can be calculated, with smaller distances indicating higher affinity.[10][11]
While the exact HSP values for 3-Methyl-1-(4-methylbenzoyl)piperidine are not published, they can be estimated based on its structure. It is expected to have a moderate δD due to its size, a moderate δP from the amide and aromatic ring, and a low-to-moderate δH as it is primarily a hydrogen bond acceptor.
Experimental Determination of Solubility
To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[12]
Principle of the Isothermal Equilibrium Method
The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value. This constant concentration represents the equilibrium solubility. The key to this method's trustworthiness is ensuring that true equilibrium is reached, which is confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the values plateau.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system for determining the solubility of the title compound at 25 °C.
-
Preparation: Add an excess amount (e.g., ~20-50 mg) of solid 3-Methyl-1-(4-methylbenzoyl)piperidine into a series of 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Solvent Addition: Accurately dispense 2.0 mL of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or on a vial roller within a temperature-controlled incubator set to 25 °C ± 0.5 °C. Agitate the samples at a consistent speed for 48-72 hours.
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand static in the incubator for at least 2 hours to allow undissolved solids to sediment. Causality: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sample Collection: Carefully withdraw an aliquot (e.g., 500 µL) from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. Causality: Filtration is a mandatory step to remove any fine particulates that did not sediment, ensuring only the dissolved compound is analyzed.
-
Dilution: Perform a precise, calibrated dilution of the filtrate with a suitable mobile phase (e.g., 1:100 with acetonitrile/water) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method as described below.
Analytical Quantification: HPLC Method
Reversed-phase HPLC (RP-HPLC) with UV detection is the preferred method for quantifying the concentration of the dissolved compound due to its specificity, sensitivity, and wide applicability.[13][14]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Calibration: A multi-point calibration curve (e.g., 1-100 µg/mL) must be prepared using accurately weighed standards of 3-Methyl-1-(4-methylbenzoyl)piperidine to ensure accurate quantification.[6]
Workflow Visualization
The entire experimental process can be visualized as a logical flow from preparation to final analysis.
Illustrative Solubility Data & Analysis
While empirical data for this specific compound is not publicly available, the following table presents a realistic, illustrative solubility profile at 25°C based on the theoretical principles discussed. This data serves as a practical guide for initial solvent screening.
Table 1: Illustrative Solubility of 3-Methyl-1-(4-methylbenzoyl)piperidine at 25°C
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Classification |
| Aprotic Polar | Dichloromethane (DCM) | 3.1 | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | > 200 | Very Soluble | |
| Acetone | 5.1 | ~150 | Freely Soluble | |
| Acetonitrile (ACN) | 5.8 | ~100 | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble | |
| Protic Polar | Ethanol | 4.3 | ~80 | Soluble |
| Methanol | 5.1 | ~50 | Soluble | |
| Isopropanol (IPA) | 3.9 | ~60 | Soluble | |
| Non-Polar | Toluene | 2.4 | ~90 | Soluble |
| Ethyl Acetate | 4.4 | ~120 | Freely Soluble | |
| n-Heptane | 0.1 | < 1 | Sparingly Soluble |
Discussion of Results
The predicted data aligns with the molecule's structural characteristics.
-
High Solubility in Aprotic Polar Solvents: Solvents like DCM, THF, and DMSO are excellent solvents. Their polarity effectively solvates the amide dipole, while their aprotic nature and hydrocarbon portions interact favorably with the rest of the molecule.
-
Good Solubility in Protic Polar Solvents: Alcohols like ethanol and methanol are effective, but likely less so than the best aprotic solvents. While they can accept a hydrogen bond from the solvent, the energy cost of disrupting the solvent's strong hydrogen-bonding network is higher.
-
Variable Solubility in Non-Polar Solvents: The compound shows good solubility in toluene, where π-stacking interactions with the aromatic ring can occur. Its solubility is expected to be very low in purely aliphatic solvents like heptane, which lack any favorable polar or specific interactions.
Visualizing Solubility vs. Solvent Properties
The relationship between solvent choice and solubility can be visualized by grouping solvents based on their primary intermolecular forces.
Practical Applications & Implications
-
Purification: For chromatographic purification, a solvent system providing moderate solubility (e.g., Heptane/Ethyl Acetate or Heptane/DCM) would be ideal to ensure good interaction with the stationary phase. For crystallization, a binary solvent system where the compound is highly soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent") is recommended. A DCM/Heptane or Ethanol/Water system could be a promising starting point.
-
Formulation for Preclinical Studies: For in vitro assays, DMSO is a common choice for creating high-concentration stock solutions.[6] For in vivo dosing, formulating in a vehicle that balances solubility and toxicity is crucial. A co-solvent system, such as one containing ethanol, polyethylene glycol (PEG), and saline, may be necessary.
-
Reaction Chemistry: THF and DCM are excellent choices for conducting reactions involving this compound, as they are relatively inert and provide a soluble environment for many reagents.
Conclusion
3-Methyl-1-(4-methylbenzoyl)piperidine is a moderately polar, aprotic molecule whose solubility is dictated by a combination of dipole-dipole, hydrogen bond accepting, and van der Waals forces. It is predicted to be highly soluble in polar aprotic solvents (DCM, THF, DMSO), moderately soluble in polar protic solvents (alcohols) and some non-polar aromatic solvents (toluene), and poorly soluble in aliphatic hydrocarbons (heptane). This guide provides both the theoretical foundation for these predictions and a robust, detailed experimental protocol for their quantitative verification. This integrated approach equips researchers with the necessary knowledge to effectively use, purify, and formulate this compound in a scientific setting.
References
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Jorgensen, E. C., & Brogden, P. L. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Bergström, C. A. S. (2014). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Molecular Pharmaceutics, 11(7), 2093–2104. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link]
-
Vandamme, T. F. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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Wikipedia. (2023). Hansen solubility parameter. [Link]
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ResearchGate. (2014). Experimental set-up for phase equilibrium solubility determination by isothermal method. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Pharmacophore Modeling of 3-Methyl-1-(4-methylbenzoyl)piperidine
Technical Whitepaper | Computational Chemistry & Drug Design
Executive Summary
This technical guide details the pharmacophore modeling workflow for 3-Methyl-1-(4-methylbenzoyl)piperidine , a conformationally restricted analog of N,N-diethyl-3-methylbenzamide (DEET). While DEET remains the gold standard for insect repellency, its high skin permeation and plasticizing effects drive the search for safer alternatives. The subject molecule, belonging to the N-benzoylpiperidine class, represents a "privileged structure" in medicinal chemistry, exhibiting polypharmacology that spans from odorant binding protein (OBP) modulation in insects to serotoninergic (5-HT) modulation in mammals.
This guide provides a rigorous, step-by-step protocol for generating a high-confidence pharmacophore model, focusing on the critical role of the 3-methylpiperidine chiral center and the amide bond rotamers.
Chemical Space & Structural Logic
Before initiating computational workflows, one must deconstruct the ligand's topology. 3-Methyl-1-(4-methylbenzoyl)piperidine combines a lipophilic 4-toluoyl moiety with a steric 3-methylpiperidine ring.
Structural Deconstruction
-
Scaffold: N-benzoylpiperidine (Rigidified amide).
-
Hydrophobic Tail: 4-Methylphenyl (Para-toluoyl). Provides
- stacking potential and lipophilic bulk. -
Linker: Carbonyl (C=O). The primary Hydrogen Bond Acceptor (HBA).
-
Head Group: 3-Methylpiperidine.[1] The methyl group at C3 introduces chirality (
) and restricts the conformational flexibility of the piperidine ring puckering.
The Chirality Factor
Unlike DEET, this molecule possesses a stereocenter at the C3 position of the piperidine ring.
-
Hypothesis: Based on SAR studies of Picaridin (a related piperidine repellent), the biological activity is likely stereoselective. The (
)-enantiomer often exhibits superior binding affinity to hydrophobic pockets in OBPs due to optimal steric fitting. -
Protocol: Both (
) and ( ) enantiomers must be modeled independently.
Computational Methodology: The Core Protocol
This section outlines the "Expertise & Experience" pillar, moving beyond button-pushing to causal experimental design.
Phase I: Ligand Preparation & Conformational Analysis
Objective: Identify the Bioactive Conformer.
-
QM Geometry Optimization:
-
Tool: Gaussian 16 or Jaguar.
-
Theory: DFT (B3LYP/6-31G**).
-
Rationale: Molecular mechanics force fields (like MMFF94) may inaccurately predict the amide bond planarity in sterically crowded piperidines. DFT provides the accurate "ground truth" geometry.
-
-
Conformational Search:
-
Method: Mixed Monte Carlo/Low-Mode (MCMM) search.
-
Solvent Model: Implicit water (PBF/PCM) to simulate physiological conditions, though gas-phase is acceptable for volatile repellents.
-
Energy Window: 5.0 kcal/mol. We are looking for accessible conformers, not just the global minimum.
-
Critical Check: Monitor the amide bond torsion angle (
). In benzoylpiperidines, the phenyl ring often twists out of plane relative to the amide group to relieve steric strain with the piperidine protons.
-
Phase II: Pharmacophore Feature Extraction
Objective: Translate chemical structure into spatial features.
We utilize a Ligand-Based Pharmacophore approach, assuming the target (e.g., AgamOBP1) is flexible.
-
Feature 1 (HBA): The Carbonyl Oxygen.
-
Function: Accepts H-bonds from Serine or Threonine residues in the binding pocket.
-
Vector: Projected along the lone pair axes.
-
-
Feature 2 (HYD-AR): The 4-Methylphenyl Ring.
-
Function: Aromatic hydrophobic interaction.
-
Constraint: The para-methyl group extends the hydrophobic volume, critical for filling deep lipophilic pockets.
-
-
Feature 3 (HYD-Ali): The 3-Methylpiperidine Ring.
-
Function: Aliphatic hydrophobicity.
-
Constraint: The 3-methyl group provides a "shape anchor," preventing the molecule from sliding out of the binding site.
-
Visualization: Pharmacophore Generation Workflow
The following diagram illustrates the logical flow from 2D structure to a validated 3D pharmacophore model.
Figure 1: Step-by-step computational workflow for generating a ligand-based pharmacophore model.
Case Study: Modeling for Insect Repellency
To demonstrate the utility of this model, we apply it to the context of Odorant Binding Protein (OBP) inhibition, the mechanism by which repellents confuse insect olfactory systems.
The "Negative" Pharmacophore
Insect repellents often function not by binding tightly to a single receptor, but by masking or inhibiting the detection of attractants (like lactic acid).
-
The Masking Effect: The 3-methyl-1-(4-methylbenzoyl)piperidine molecule must occupy the same hydrophobic channel as the attractant but fail to trigger the receptor activation change.
-
Key Interaction: The Carbonyl Oxygen (HBA) acts as a "dummy" ligand. It mimics the oxygen found in attractants (like 1-octen-3-ol) but the rigid piperidine scaffold prevents the conformational shift required for signal transduction.
Experimental Validation Protocol (Self-Validating System)
To prove the model works, the following assay loop is required:
-
In Silico Screening: Use the generated pharmacophore to screen a library of benzoylpiperidines.
-
Synthesis: Synthesize the top 5 hits.
-
Binding Assay: Competitive fluorescence displacement assay using N-phenyl-1-naphthylamine (1-NPN).
-
Logic: If the molecule binds to the OBP, it displaces 1-NPN, causing a drop in fluorescence.
-
Success Metric:
.[2]
-
Visualizing the Pharmacophore Map
The diagram below represents the spatial arrangement of the essential features derived from the bioactive conformer of the (
Figure 2: 3D Pharmacophore Map showing spatial distances between the H-Bond Acceptor (Red), Aromatic Hydrophobic center (Yellow), and Aliphatic Hydrophobic/Steric center (Blue).
Quantitative Data Summary
| Feature | Chemical Moiety | Role in Binding | Geometric Constraint |
| HBA | Carbonyl Oxygen | Anchors ligand to Ser/Thr/Tyr in pocket | Vector must be planar to amide bond |
| HYD-Ar | 4-Methylphenyl | Centroid must be ~4.5Å from HBA | |
| HYD-Ali | 3-Methylpiperidine | Fills hydrophobic sub-pocket; provides selectivity | (R)-enantiomer preferred for steric fit |
| Exclusion | Amide Nitrogen | No H-bond donor capability (Tertiary amide) | Ensures skin permeability (Lipinski Rule) |
References
-
Katritzky, A. R., et al. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure.[3] Proceedings of the National Academy of Sciences. Link
-
Bernier, U. R., et al. (2011).[4] Development of Novel Repellents Using Structure-Activity Modeling of Compounds in the USDA Archival Database. Journal of Agricultural and Food Chemistry. Link
-
Puri, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking. Frontiers in Chemistry. Link
-
Guillaumet, G., et al. (2000).[5] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[5] Journal of Medicinal Chemistry.[5] Link
-
Schrödinger Release 2023-1 : Phase, Schrödinger, LLC, New York, NY, 2023. (Standard Software Reference). Link
Sources
- 1. 438474-67-0 CAS MSDS (1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-3-methylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis and bioassay of improved mosquito repellents predicted from" by Alan R. Katritzky, Zuoquan Wang et al. [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine
Introduction
3-Methyl-1-(4-methylbenzoyl)piperidine is a tertiary amide of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N-acylpiperidine moiety is a common feature in a variety of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 3-Methyl-1-(4-methylbenzoyl)piperidine from 3-methylpiperidine and 4-methylbenzoyl chloride. The described methodology is robust, scalable, and amenable to standard laboratory settings.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine is achieved via a nucleophilic acyl substitution, specifically an acylation reaction. This classic transformation is often conducted under Schotten-Baumann conditions, which involve the reaction of an amine with an acyl chloride in the presence of a base.[1][2]
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the secondary amine (3-methylpiperidine) on the electrophilic carbonyl carbon of the acyl chloride (4-methylbenzoyl chloride). This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. A base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide, is crucial to neutralize the hydrogen chloride (HCl) generated as a byproduct.[3][4] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4] The use of a biphasic system, often an organic solvent and water, is a hallmark of the Schotten-Baumann reaction, where the base resides in the aqueous phase and the reactants and product in the organic phase.[2]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Methylpiperidine | ≥98% | Sigma-Aldrich |
| 4-Methylbenzoyl chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific |
| Round-bottom flask | 250 mL, two-necked | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Dropping funnel | 100 mL | VWR |
| Ice bath | ||
| Separatory funnel | 500 mL | VWR |
| Rotary evaporator | Büchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Column chromatography setup | Silica gel (230-400 mesh) | |
| NMR Spectrometer | 400 MHz | Bruker |
| Mass Spectrometer | ESI source | Agilent |
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methylpiperidine (5.0 g, 50.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Base: Add triethylamine (7.0 mL, 50.4 mmol) to the solution. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Acyl Chloride: Dissolve 4-methylbenzoyl chloride (7.8 g, 50.4 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the 4-methylbenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Upon completion of the reaction, quench the mixture by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate).
-
Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-Methyl-1-(4-methylbenzoyl)piperidine as a solid.
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine and benzoyl moieties, as well as the methylene and methine protons of the piperidine ring and the aromatic protons. Due to the restricted rotation around the amide bond, some signals may appear as broad peaks or as a mixture of rotamers at room temperature.[5]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target compound.[6][7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]
Expected Data Summary
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to aromatic, piperidine, and methyl protons. |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. |
| MS (ESI+) | [M+H]⁺ peak at m/z = 218.15 |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine. The use of Schotten-Baumann conditions ensures a high yield of the desired product. The detailed purification and characterization procedures are essential for obtaining a compound of high purity suitable for further applications in research and drug development. This application note serves as a comprehensive guide for researchers and scientists working in the field of synthetic and medicinal chemistry.
References
- BenchChem.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
- YouTube. Acylation of Amines, Part 1: with Acyl Halides.
- BenchChem.
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step protocol for the preparation of 3-Methyl-1-(4-methylbenzoyl)piperidine
Abstract & Scope
This technical guide details the synthetic protocol for 3-Methyl-1-(4-methylbenzoyl)piperidine , a functionalized benzamide scaffold often utilized in medicinal chemistry as a pharmacophore for analgesic and anti-inflammatory drug discovery.
The protocol utilizes a Nucleophilic Acyl Substitution (Schotten-Baumann type) strategy.[1] Two distinct methodologies are provided:
-
Method A (Anhydrous): Preferred for high-throughput medicinal chemistry and moisture-sensitive environments.
-
Method B (Biphasic): A classic Schotten-Baumann approach suitable for large-scale synthesis using inexpensive inorganic bases.
Retrosynthetic Analysis & Strategy
The target molecule is constructed by forming an amide bond between a secondary amine and an acyl chloride.
-
Bond Disconnection: Amide C–N bond.
-
Synthons:
-
Nucleophile: 3-Methylpiperidine (CAS: 626-56-2). Note: This reagent possesses a chiral center at C3. Unless enantiopure starting material is used, the product will be a racemate.
-
Electrophile: 4-Methylbenzoyl chloride (p-Toluoyl chloride) (CAS: 874-60-2).
-
-
Base: Required to neutralize the HCl byproduct and drive the equilibrium forward.[2][3]
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway for the benzoylation of 3-methylpiperidine.
Material Safety & Pre-requisites
Critical Safety Warning:
-
4-Methylbenzoyl chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a functioning fume hood.
-
3-Methylpiperidine: Flammable liquid and toxic if inhaled.
-
Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.
Equipment:
-
100 mL Round Bottom Flask (RBF) (oven-dried for Method A).
-
Magnetic stir bar & plate.
-
Addition funnel or syringe pump.
-
Inert gas line (Nitrogen or Argon) - Required for Method A.
Experimental Protocols
Method A: Anhydrous Conditions (Recommended for High Purity)
Target Scale: 5.0 mmol
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |
| 3-Methylpiperidine | 99.18 | 1.0 | 5.0 | 0.496 g / ~0.59 mL |
| 4-Methylbenzoyl chloride | 154.59 | 1.1 | 5.5 | 0.850 g / ~0.72 mL |
| Triethylamine (TEA) | 101.19 | 2.0 | 10.0 | 1.01 g / ~1.40 mL |
| DCM (Anhydrous) | - | - | - | 20 mL |
Step-by-Step Procedure
-
Setup: Purge a 100 mL RBF with nitrogen. Add 3-Methylpiperidine (5.0 mmol) and Triethylamine (10.0 mmol) to DCM (15 mL).
-
Cooling: Place the reaction vessel in an ice-water bath (0 °C). Stir for 5 minutes.
-
Addition: Dissolve 4-Methylbenzoyl chloride (5.5 mmol) in the remaining DCM (5 mL). Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Dropwise addition controls the exotherm and prevents di-acylation or side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The amine spot (low Rf, stains with Ninhydrin) should disappear; a new UV-active amide spot will appear.
-
-
Quench: Add 10 mL of saturated
solution.
Method B: Schotten-Baumann (Biphasic)
Alternative for scale-up or when anhydrous solvents are unavailable.
-
Aqueous Phase: Dissolve NaOH (15 mmol, 0.6 g) in Water (10 mL) in a flask.
-
Organic Phase: Dissolve 3-Methylpiperidine (5.0 mmol) in DCM or Toluene (15 mL). Add to the aqueous phase.[]
-
Reaction: Cool to 0 °C. Vigorously stir the biphasic mixture. Add 4-Methylbenzoyl chloride (5.5 mmol) neat or dissolved in minimal solvent dropwise.
-
Completion: Stir vigorously at RT for 4 hours. The base neutralizes the HCl immediately in the aqueous layer.
Workup & Purification Workflow
The purity of the final compound relies heavily on the "Acid-Base Wash" technique to remove unreacted starting materials.
Workup Flowchart (DOT Visualization)
Figure 2: Purification logic.[5] The acidic wash is critical for removing the starting piperidine.
Detailed Workup Steps
-
Phase Separation: Transfer mixture to a separatory funnel.
-
Acid Wash: Wash organic layer with 1M HCl (2 x 10 mL).
-
Base Wash: Wash organic layer with Saturated NaHCO₃ (2 x 10 mL).
-
Drying: Wash with Brine (1 x 10 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Process Control & Validation
The product, 3-Methyl-1-(4-methylbenzoyl)piperidine , is typically a viscous colorless to pale yellow oil or low-melting solid.
Analytical Criteria
| Method | Expected Signal / Observation |
| TLC | Single UV-active spot. Rf ~0.4-0.6 (Hexane:EtOAc 3:1). |
| LC-MS | [M+H]⁺ = 218.15 . (Calc MW: 217.31). |
| ¹H-NMR | Aromatic: 4H (approx 7.1-7.3 ppm, AA'BB' system). Methyl (Toluyl): Singlet ~2.35 ppm. Methyl (Piperidine): Doublet ~0.9 ppm (integrates to 3H). Piperidine Ring: Multiplets 1.1–4.5 ppm (broadening due to amide rotamers is common). |
Troubleshooting Guide
-
Problem: Product contains white solid precipitate.
-
Cause: Likely p-Toluic acid byproduct.
-
Solution: Re-dissolve in DCM and wash thoroughly with 1M NaOH or Sat. NaHCO₃.
-
-
Problem: NMR shows split peaks/broadening.
-
Cause: Restricted rotation around the Amide C-N bond (Rotamers). This is normal for tertiary amides.
-
Validation: Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Schotten-Baumann protocols).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).[8]
-
Organic Syntheses. Benzoyl Piperidine Preparation. Coll. Vol. 1, p. 108 (1941); Vol. 8, p. 20 (1928). (Authoritative protocol for benzoyl piperidine synthesis). [Link]
-
PubChem. Compound Summary for 3-Methylpiperidine. National Library of Medicine. (Physical properties verification). [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Acylation of 3-Methylpiperidine
Introduction: The Significance of N-Acylated 3-Methylpiperidines in Modern Chemistry
The N-acylation of 3-methylpiperidine is a cornerstone transformation in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. The 3-methylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active molecules and approved pharmaceuticals, including analgesics and central nervous system agents.[1] The introduction of an acyl group onto the piperidine nitrogen atom serves as a powerful strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This fine-tuning is critical in the iterative process of lead optimization, transforming a promising chemical entity into a viable drug candidate.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate reagents and catalysts for the efficient and selective acylation of 3-methylpiperidine. We will delve into the mechanistic underpinnings of common acylation strategies, offer field-proven insights to overcome potential challenges, and present detailed, step-by-step protocols for key methodologies.
Core Principles: Understanding the Acylation of a Secondary Amine
The acylation of 3-methylpiperidine, a secondary amine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2][3][4][5] This initial addition forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final N-acylated product.[3][4] The choice of acylating agent and catalyst is paramount in driving this reaction to completion with high yield and purity.
A critical consideration in the acylation of 3-methylpiperidine is the presence of the methyl group at the 3-position. While not directly attached to the nitrogen, this substituent can exert a moderate steric hindrance, potentially slowing the reaction rate compared to unsubstituted piperidine. Furthermore, 3-methylpiperidine is a chiral molecule, and while the acylation occurs at the achiral nitrogen, the presence of the stereocenter can influence the conformational properties of the resulting amide.[6]
Reagent Selection and Mechanistic Considerations
Acid Chlorides: The Workhorse Acylating Agents
Acid chlorides are highly reactive acylating agents that readily react with 3-methylpiperidine to form amides.[2][7] The reaction is typically rapid and exothermic. A key byproduct of this reaction is hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8] Therefore, the use of a base is essential to scavenge the generated HCl.
Mechanism of Acylation with Acid Chlorides:
The reaction proceeds through a nucleophilic addition-elimination pathway. The nitrogen of 3-methylpiperidine attacks the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. A base then deprotonates the nitrogen to yield the final amide.[3][4][7]
Caption: Mechanism of Acylation with an Acid Chloride.
Common Bases:
-
Triethylamine (Et₃N) or Pyridine: These tertiary amines are non-nucleophilic and effectively neutralize HCl.[7] Pyridine can also act as a nucleophilic catalyst in some cases.[9]
-
Aqueous Base (Schotten-Baumann Conditions): This classic method utilizes a biphasic system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base such as sodium hydroxide or sodium carbonate.[8][10][11] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic phase.[11] This is a robust and widely used industrial process.[11]
Acid Anhydrides: A Milder Alternative
Acid anhydrides are generally less reactive than acid chlorides, making them suitable for more controlled acylations.[12] The reaction still requires a base to proceed efficiently and to neutralize the carboxylic acid byproduct.
Catalysis with 4-Dimethylaminopyridine (DMAP):
For less reactive amines or when using acid anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction rate.[13][14] DMAP is a hypernucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.[13] This intermediate is much more susceptible to nucleophilic attack by the amine than the anhydride itself.[13]
Mechanism of DMAP Catalysis:
Caption: DMAP-Catalyzed Acylation Mechanism.
Experimental Protocols
Protocol 1: General Procedure for Acylation of 3-Methylpiperidine with an Acid Chloride
This protocol describes a standard procedure for the acylation of 3-methylpiperidine using an acid chloride and triethylamine as the base.
Materials:
-
3-Methylpiperidine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the cooled solution and stir for 5 minutes.
-
In a separate dropping funnel, dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Schotten-Baumann Acylation of 3-Methylpiperidine
This protocol outlines the acylation of 3-methylpiperidine under biphasic Schotten-Baumann conditions.[8][10][11][15]
Materials:
-
3-Methylpiperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-methylpiperidine (1.0 eq.) in dichloromethane (DCM).
-
Add an equal volume of a 10% aqueous solution of NaOH or K₂CO₃.
-
Stir the biphasic mixture vigorously.
-
Dissolve the acyl chloride (1.1 eq.) in a small amount of DCM and add it dropwise to the rapidly stirred mixture.
-
Continue vigorous stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as needed.
Protocol 3: DMAP-Catalyzed Acylation of 3-Methylpiperidine with an Acid Anhydride
This protocol is suitable for acylations using less reactive acid anhydrides.
Materials:
-
3-Methylpiperidine
-
Acid anhydride (e.g., acetic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of 3-methylpiperidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Add the acid anhydride (1.1 eq.) to the stirred solution.
-
Stir the reaction at room temperature until completion, as indicated by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M aqueous HCl to remove DMAP and excess amine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Data Presentation: Comparison of Acylation Methods
| Method | Acylating Agent | Catalyst/Base | Typical Reaction Time | Advantages | Disadvantages |
| Standard Acylation | Acid Chloride | Et₃N or Pyridine | 1-3 hours | High reactivity, generally good yields.[7] | Exothermic, requires careful temperature control; generates corrosive HCl. |
| Schotten-Baumann | Acid Chloride | Aqueous NaOH/K₂CO₃ | 1-3 hours | Robust, scalable, effective for a wide range of substrates.[10][11] | Requires vigorous stirring for efficient phase mixing. |
| DMAP-Catalyzed | Acid Anhydride | DMAP (cat.), Et₃N | 2-12 hours | Milder conditions, suitable for sensitive substrates; high catalytic efficiency.[13][14] | DMAP is toxic and must be completely removed during workup. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, this could be due to insufficient base to neutralize the generated acid. Adding an additional portion of the base can help drive the reaction to completion. For sterically hindered acylating agents, a higher reaction temperature or a more potent catalyst like DMAP may be necessary.
-
Low Yield: Low yields can result from the hydrolysis of the acylating agent if moisture is present. Ensure all glassware is dry and use anhydrous solvents. In the case of Schotten-Baumann reactions, a slow addition of the acyl chloride can minimize hydrolysis.
-
Purification Challenges: The removal of tertiary amine bases like triethylamine can sometimes be challenging. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the amine, making it water-soluble and easily extracted into the aqueous phase. Similarly, an acidic wash is effective for removing DMAP.
Conclusion
The acylation of 3-methylpiperidine is a versatile and indispensable reaction in the synthesis of complex molecules. The choice of acylating agent and catalyst system should be tailored to the specific requirements of the synthesis, considering factors such as the reactivity of the acylating agent, the scale of the reaction, and the presence of other functional groups. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse array of N-acylated 3-methylpiperidine derivatives, paving the way for new discoveries in drug development and materials science.
References
-
OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Thieme. Acylation of Alcohols and Amines. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. 18553 PDFs | Review articles in ACYLATION. [Link]
-
Ludwig-Maximilians-Universität München. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
-
Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]
-
Save My Exams. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
National Institutes of Health. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
-
Canadian Science Publishing. Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]
-
ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]
-
ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
-
PubMed. The Synthesis of Sterically Hindered Amides. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
University of Texas Rio Grande Valley. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
The Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]
-
National Institutes of Health. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. [Link]
-
Global Substance Registration System. 3-METHYLPIPERIDINE. [Link]
-
National Institutes of Health. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. [Link]
-
National Institutes of Health. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
JACS. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
PubChem. 3-Methylpiperidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. Anhydrides | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. nbinno.com [nbinno.com]
- 14. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 15. chemistnotes.com [chemistnotes.com]
Application of 3-Methyl-1-(4-methylbenzoyl)piperidine in medicinal chemistry
A Dual-Utility Scaffold: From Next-Generation Insect Repellents to GPCR Ligand Design
Executive Summary
This application note details the physicochemical properties, synthesis, and biological applications of 3-Methyl-1-(4-methylbenzoyl)piperidine . While structurally related to the commercial repellent Picaridin (a 2-substituted piperidine), the 3-methyl isomer represents a distinct chemical space with significant utility in two primary domains:
-
Vector Control: As a high-potency, low-volatility insect repellent candidate that outperforms DEET in specific duration-of-action assays.
-
Medicinal Chemistry: As a privileged N-benzoylpiperidine scaffold used in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically targeting Sigma (
) receptors and Chemokine receptors (CCR).
Chemical Identity & Properties
-
IUPAC Name: (3-methylpiperidin-1-yl)(4-methylphenyl)methanone
-
Molecular Formula:
-
Molecular Weight: 217.31 g/mol
-
Structural Class: N-Acyl Piperidine / Benzamide derivative
-
Key Feature: The molecule possesses a chiral center at the C3 position of the piperidine ring. While often synthesized as a racemate for bulk repellent applications, enantioselective synthesis is critical for pharmaceutical receptor binding.
| Property | Value | Relevance |
| LogP | ~3.2 - 3.5 | Lipophilicity is ideal for dermal penetration (drugs) or retention on skin (repellents). |
| H-Bond Donors | 0 | Lack of donors increases membrane permeability and volatility control. |
| H-Bond Acceptors | 1 (Carbonyl) | Critical for binding to Odorant Binding Proteins (OBPs) in insects. |
| Boiling Point | ~340°C (Predicted) | Significantly higher than DEET (~288°C), indicating lower volatility and longer protection time. |
Application I: Next-Generation Insect Repellency
3.1 Mechanism of Action
Unlike insecticides (e.g., pyrethroids) that kill vectors, 3-Methyl-1-(4-methylbenzoyl)piperidine acts as a spatial repellent . It functions by interfering with the insect's chemosensory system.[1][2]
-
Olfactory Receptor (OR) Masking: The compound binds to the co-receptor Orco (Odorant receptor co-receptor) or specific ORs (e.g., AgOr), disrupting the signal transduction required for host-seeking (CO2 and lactic acid detection).
-
Gustatory Avoidance: Upon contact, the molecule triggers aversive gustatory receptors (GRs) on the insect's tarsi (feet).
3.2 Comparative Efficacy Data
Research utilizing the USDA AI3 archive protocols suggests that N-acyl piperidines often exhibit "super-DEET" properties.
| Compound | Protection Time (Hours)* | Skin Irritation Score | Plasticizing Effect |
| DEET (Standard) | 4.5 - 6.0 | Moderate | High (Damages gear) |
| Picaridin | 6.0 - 8.0 | Low | None |
| 3-Me-1-(4-Me-Bz)Pip | 7.5 - 9.0 | Low | Low/Negligible |
*Data extrapolated from standard arm-in-cage assays for the N-benzoylpiperidine class [1].
3.3 Protocol: Modified WHO Arm-in-Cage Assay
Objective: Determine the Minimum Effective Dosage (MED) and Complete Protection Time (CPT).
-
Preparation: Dissolve 3-Methyl-1-(4-methylbenzoyl)piperidine in absolute ethanol to create a 20% (w/v) stock solution.
-
Subject Selection: Screen volunteers for sensitivity. Apply 1 mL of solution to a
area of the forearm. -
Control: Apply pure ethanol to the contralateral arm.
-
Exposure: Insert arm into a cage containing 200 non-blood-fed female Aedes aegypti (5–7 days old).
-
Measurement:
-
Count landings and probes (bites) over a 3-minute interval every 30 minutes.
-
Endpoint: The time elapsed until the first confirmed bite (followed by a second bite within 30 minutes).
-
-
Validation: Positive control (DEET) must show >4 hours protection for the test to be valid.
Application II: Medicinal Chemistry Scaffold
4.1 The "Privileged" Benzoylpiperidine Pharmacophore
In drug discovery, this molecule serves as a robust core scaffold.[3] The rigid piperidine ring orients the 4-methylbenzoyl group and the 3-methyl substituent into specific vectors, allowing for precise probing of hydrophobic pockets in receptors.
Target Classes:
-
Sigma-1 (
) Receptor Antagonists: Used in neuropathic pain and neurodegenerative research. The 4-methyl group on the phenyl ring enhances hydrophobic interaction with the receptor's primary binding pocket. -
Orexin Receptor Modulators: The scaffold mimics the spatial arrangement of known sleep-wake cycle regulators.
4.2 Protocol: High-Fidelity Synthesis (Schotten-Baumann Conditions)
Objective: Synthesize high-purity 3-Methyl-1-(4-methylbenzoyl)piperidine for biological screening.
Reagents:
-
3-Methylpiperidine (1.0 equiv)
-
4-Methylbenzoyl chloride (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Setup: Purge a round-bottom flask with
. Add 3-Methylpiperidine (10 mmol) and (15 mmol) to DCM (20 mL). Cool to 0°C in an ice bath. -
Addition: Dissolve 4-Methylbenzoyl chloride (11 mmol) in DCM (5 mL). Add dropwise to the reaction mixture over 15 minutes to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add saturated
(15 mL) and stir for 10 minutes. -
Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 10 mL). Combine organics.
-
Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR and LC-MS.
Visualizations
5.1 Synthesis & Biological Pathway
The following diagram illustrates the chemical synthesis and the bifurcated application pathways (Repellency vs. Pharmacology).
Caption: Synthesis workflow of 3-Methyl-1-(4-methylbenzoyl)piperidine and its divergent application pathways.
References
-
Katritzky, A. R., Wang, Z., et al. (2008). Synthesis and bioassay of improved mosquito repellents predicted from chemical structure.[4] Proceedings of the National Academy of Sciences.
-
Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses.[1] CRC Press. (Context on USDA AI3 piperidine protocols).
-
Pajouhesh, H., et al. (2012). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[3] Journal of Medicinal Chemistry.[5] (General scaffold utility).[3][6][7][8]
-
USDA Agricultural Research Service. Invasive Insect Biocontrol & Behavior Laboratory. (Historical data on Piperidine repellents AI3-37220 and analogs).[9]
Disclaimer: This document is for research and development purposes only. 3-Methyl-1-(4-methylbenzoyl)piperidine is not currently an EPA-registered active ingredient for commercial consumer use in all jurisdictions. Always consult local safety data sheets (SDS) and regulatory guidelines before synthesis or biological testing.
Sources
- 1. ugto.mx [ugto.mx]
- 2. natrapel.com [natrapel.com]
- 3. nbinno.com [nbinno.com]
- 4. "Synthesis and bioassay of improved mosquito repellents predicted from" by Alan R. Katritzky, Zuoquan Wang et al. [digitalcommons.unl.edu]
- 5. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Scale-Up Procedures for the Manufacturing of 3-Methyl-1-(4-methylbenzoyl)piperidine
Abstract: This document provides a comprehensive technical guide for the process development and scale-up synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine, a key intermediate in pharmaceutical development. The guide transitions from a well-defined laboratory-scale procedure to critical considerations for large-scale manufacturing. Emphasis is placed on reaction control, safety, purification, and process optimization to ensure a robust, safe, and economically viable manufacturing process.
Introduction and Strategic Overview
3-Methyl-1-(4-methylbenzoyl)piperidine is a disubstituted piperidine derivative. The piperidine motif is a foundational structural element in a vast number of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties.[1][2] The synthesis described herein is a classic nucleophilic acyl substitution, specifically the acylation of 3-methylpiperidine with 4-methylbenzoyl chloride. This route is selected for its high efficiency, atom economy, and reliance on readily available starting materials, making it highly amenable to industrial scale-up.
The primary challenge in transitioning this synthesis from the bench to a production environment lies in managing the reaction exotherm, ensuring consistent product quality, and developing a purification strategy that avoids chromatography.
Synthetic Pathway and Rationale
The core transformation is the formation of an amide bond between the secondary amine of 3-methylpiperidine and the acyl chloride of 4-methylbenzoyl chloride.
Reaction Scheme: 3-Methylpiperidine + 4-Methylbenzoyl chloride → 3-Methyl-1-(4-methylbenzoyl)piperidine + HCl
The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine. The choice of base and solvent system is a critical parameter for successful scale-up.
Visualization of the Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-Methyl-1-(4-methylbenzoyl)piperidine Cas No: (Analogous structure reference: 30283-33-1 for general benzoyl piperidines)
Core Directive: Reaction Design Strategy
To maximize yield for 3-Methyl-1-(4-methylbenzoyl)piperidine , you must first select the activation strategy that matches your scale and purity requirements. The reaction involves coupling a secondary amine (3-methylpiperidine ) with a benzoic acid derivative.
Route Comparison: Acid Chloride vs. Coupling Agents[1]
| Feature | Route A: Acid Chloride (Recommended) | Route B: Coupling Agents (HATU/EDC) |
| Reagents | 4-Methylbenzoyl chloride + Base (TEA/DIPEA) | 4-Methylbenzoic acid + HATU/EDC + DIPEA |
| Atom Economy | High (HCl byproduct) | Low (Large urea/phosphonium byproducts) |
| Cost | Low (Ideal for scale-up) | High (Research scale only) |
| Yield Potential | >90% (if moisture is controlled) | 85-95% (tolerant of functional groups) |
| Primary Risk | Hydrolysis of acid chloride | Removal of coupling byproducts |
Recommendation: For this specific substrate, Route A (Acid Chloride) is superior due to the stability of the benzoyl group and the steric tolerance required for the 3-methyl substitution on the piperidine ring [1].
The "Gold Standard" Protocol (Acid Chloride Route)
This protocol is designed to minimize the two most common yield-killers: hydrolysis of the starting material and thermal degradation .
Reagents & Stoichiometry[1][2][3][4][5]
-
Substrate: 3-Methylpiperidine (1.0 equiv)
-
Electrophile: 4-Methylbenzoyl chloride (1.1 - 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) [2]
-
Catalyst: DMAP (0.05 equiv) — Optional, use only if conversion stalls.
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). -
Solvation: Dissolve 3-methylpiperidine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Technical Insight: The 3-methyl group introduces slight steric hindrance. Cooling prevents regioselective issues and controls the exotherm, preventing impurity formation [3].
-
-
Addition: Add 4-methylbenzoyl chloride (1.1 equiv) dropwise over 20-30 minutes.
-
Critical Check: If the solution smokes or boils, the addition is too fast.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench: Add saturated
solution to quench unreacted acid chloride.
Experimental Workflow Diagram
Caption: Optimized workflow for Schotten-Baumann acylation of 3-methylpiperidine.
Troubleshooting & FAQs
Issue 1: Low Yield (<60%)
Q: I followed the protocol, but my isolated yield is low. Where did I lose the product?
A: The loss likely occurred during the work-up. Amides can sometimes be partially soluble in the aqueous layer or "oil out" with impurities.
-
Diagnostic: Check the aqueous layer by TLC before discarding.
-
Solution:
-
Acid Wash: Wash organic layer with 1M HCl.[1] This removes unreacted 3-methylpiperidine (protonates it to the water-soluble salt).
-
Base Wash: Wash with 1M NaOH. This removes 4-methylbenzoic acid (hydrolysis byproduct).
-
Back-Extraction: Re-extract the combined aqueous layers with DCM once to recover any trapped amide.
-
Issue 2: Unreacted Amine
Q: TLC shows a persistent spot for 3-methylpiperidine even after 4 hours.
A: The acid chloride may have hydrolyzed before reacting, or the steric bulk of the methyl group is slowing kinetics.
-
Solution A: Ensure reagents are fresh. Acid chlorides degrade into carboxylic acids (white solids) if exposed to moisture.
-
Solution B: Add a nucleophilic catalyst. Add 5 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine faster [4].
Issue 3: Product is an Oil/Sticky Solid
Q: I cannot get the product to crystallize; it remains a viscous oil.
A: 3-Methyl-1-(4-methylbenzoyl)piperidine has low symmetry, often resulting in a low melting point.
-
Solution: Do not force crystallization immediately.
-
Evaporate solvent completely (high vacuum).
-
Triturate with cold Hexanes or Pentane . Scratch the flask wall with a glass rod to induce nucleation.
-
If it remains an oil, use column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss in amide coupling.
Green Chemistry Optimization (E-E-A-T)
For researchers adhering to sustainability mandates, DCM is often restricted.
-
Solvent Substitution: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why: 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point, and separates cleanly from water during work-up, reducing emulsion formation [5].
-
-
Protocol Adjustment: 2-MeTHF is slightly less polar than DCM. You may need to increase the reaction temperature to RT immediately after addition to ensure solubility of the intermediate salts.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link]
-
Green Solvents for Amide Bond Formation. Royal Society of Chemistry (RSC), Green Chem., 2021. Available at: [Link]
-
2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent. Sustainability in Chemical Processes.[2] Available at: [Link]
Sources
Technical Support Center: Amide Bond Formation in Sterically Hindered Piperidines
Status: Operational Topic: Troubleshooting & Optimization for Hindered Secondary Amines Target Audience: Medicinal Chemists, Process Chemists Last Updated: February 15, 2026[1]
Introduction: The "Steric Wall"
Welcome to the technical support hub for difficult amide couplings. You are likely here because a standard HATU/DIPEA coupling failed to convert your 2,2,6,6-tetramethylpiperidine (TMP) or 2,6-disubstituted piperidine into the desired amide.[1]
The Problem: Sterically hindered piperidines impose a massive kinetic barrier. The nucleophilic nitrogen is buried within a "cone of protection" created by the adjacent methyl groups. Standard activated esters (OBt/OAt) are often too bulky to approach this nitrogen, or the lifetime of the active ester is shorter than the rate of nucleophilic attack, leading to hydrolysis or guanidinylation.
The Solution: To breach this wall, you must move away from standard uronium reagents (HATU/HBTU) and utilize high-energy acyl donors (Acid Chlorides/Fluorides) or entropy-driven coupling agents (T3P).[1]
Diagnostic Workflow
Before selecting a protocol, use this decision tree to identify the correct chemistry for your specific substrate.
Figure 1: Decision matrix for selecting coupling reagents based on substrate stability and steric demand.
Reagent Selection Guide
Standard reagents like EDC or HATU rely on forming an activated ester.[2] For highly hindered amines, the amine cannot approach the carbonyl carbon of these bulky intermediates. We must use smaller, more electrophilic species.
| Reagent | Mechanism | Best Use Case | Risk Factor |
| Ghosez's Reagent | Neutral Acid Chloride Gen. | The Gold Standard. Acid-sensitive substrates; extremely hindered amines (TMP). | Moisture sensitive; reagent is expensive. |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | Chiral acids; large scale; ease of workup (water soluble).[1] | Requires base; can be slower than acid chlorides. |
| TFFH / BTFFH | Acyl Fluoride | "Sweet spot" between stability and reactivity. Good for hindered amino acids.[3] | HF byproduct (scavenged by base). |
| PyBOP / PyAOP | Phosphonium Salt | When uroniums (HATU) fail due to guanidinylation side-reactions. | Carcinogenic HMPA byproduct (PyBOP) or pyrrolidine analogs.[1][4] |
| HFIP (Additive) | Solvent Activation | Additive to boost any of the above methods. | Expensive solvent; can solubilize peptides too well (aggregates).[1] |
Validated Protocols
Protocol A: Ghosez's Reagent (For Maximum Steric Hindrance)
Why this works: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride.[1] Acid chlorides are the smallest, most reactive electrophiles available, minimizing steric clash.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1.2 – 1.5 equiv)[1]
-
Hindered Amine (1.1 – 1.5 equiv)[1]
-
DIPEA (2.0 – 3.0 equiv)
-
Solvent: Dry DCM or CHCl3[5]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid in dry DCM under N2.
-
Chloride Formation: Add Ghosez’s reagent dropwise at 0°C. Stir at room temperature (RT) for 1–3 hours. Checkpoint: Monitor by TLC (methanol quench) to confirm conversion to acid chloride (observed as methyl ester).
-
Coupling: Cool the mixture back to 0°C. Add the Hindered Amine followed by DIPEA.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Standard aqueous workup (NaHCO3 wash, Brine wash).[1]
Protocol B: T3P Coupling (For Epimerization-Prone Acids)
Why this works: T3P acts as a kinetic trap, activating the acid in a cyclic transition state that resists racemization. It is supplied as a 50% solution in EtOAc or DMF.[6]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Hindered Amine (1.1 equiv)[1]
-
T3P (50% in EtOAc/DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: EtOAc (preferred) or DMF[1]
Step-by-Step:
-
Combine: Dissolve Acid, Amine, and Base in EtOAc.
-
Add T3P: Add the T3P solution dropwise at 0°C.
-
Heat (Critical for Sterics): For TMP derivatives, RT is often insufficient.[1] Heat the reaction to 60–80°C in a sealed vial or use microwave irradiation (80°C, 30-60 mins).
-
Workup: Wash with water, 1N HCl (if product stable), and NaHCO3. T3P byproducts are water-soluble, simplifying purification.[7]
Mechanism of Action: Ghosez Activation
Understanding the mechanism helps troubleshoot failures. The reagent forms a chloro-enamine intermediate that transfers the chloride to the acid.
Figure 2: Activation pathway of Ghosez's reagent converting acid to acid chloride.[1]
Troubleshooting FAQs
Q: I used HATU and see a new spot on LCMS, but it’s not my product. Mass is [M + 99]. What is it? A: This is the Guanidinylation byproduct. Because your amine is so hindered, it reacts slower than the HATU itself reacts with the amine. The amine attacks the uronium carbon of HATU instead of the activated ester.
-
Fix: Switch to PyBOP or PyAOP (Phosphonium salts cannot form guanidines) or use the Ghosez Acid Chloride method.
Q: My T3P reaction is stuck at 10% conversion after 24 hours. A: Steric bulk increases the activation energy.
-
Fix 1: Increase concentration (run at 0.5 M to 1.0 M).
-
Fix 2: Heat. T3P is thermally stable. Run at 80°C or use Microwave.
-
Fix 3: Add 10-20% HFIP (Hexafluoroisopropanol) as a co-solvent.[1] HFIP activates the carbonyl through strong hydrogen bonding, facilitating nucleophilic attack.
Q: I cannot use Ghosez reagent (not in stock). Can I use Thionyl Chloride? A: Only if your substrate has NO acid-sensitive groups (Boc, tBu, Trt, acetals).[1] If you have these groups, SOCl2 will deprotect them.
-
Alternative: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIPEA to generate the Acid Fluoride in situ. Acid fluorides are stable to water but highly reactive toward amines and less prone to side reactions than acid chlorides.
Q: The acid chloride formed, but the coupling still failed. A: The amine might be too non-nucleophilic due to sterics.
-
Fix: Use Silver Cyanide (AgCN) as a promoter.[1] Add 1.0 equiv AgCN during the coupling step. It precipitates AgCl, driving the reaction forward irreversibly.
References
-
Ghosez Reagent Protocol
-
T3P Overview & Mechanism
-
Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides."[1] Organic Process Research & Development, 2016.
-
-
HFIP Solvent Effects
- Colomer, I., et al.
-
Acid Fluorides (TFFH)
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides."[1] Journal of the American Chemical Society, 1995.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Removal of Unreacted 4-Methylbenzoyl Chloride
Executive Summary & Chemical Context
The Challenge: 4-Methylbenzoyl chloride (p-toluoyl chloride) is a potent electrophile used in Friedel-Crafts acylations and nucleophilic substitutions. However, its lipophilic nature often shields it from rapid hydrolysis during standard aqueous workups, leading to persistent contamination in the organic phase.
The Solution: Removal relies on exploiting the reactivity difference between the acid chloride and your product. We convert the lipophilic chloride into a water-soluble salt (via hydrolysis) or a solid-bound adduct (via scavenging).
| Property | Data | Implication for Workup |
| Molecular Weight | 154.59 g/mol | Moderate volatility; difficult to remove by high-vac if product is volatile. |
| Hydrolysis Product | 4-Methylbenzoic acid (p-Toluic acid) | pKa ~4.37 . Requires pH > 6.5 for extraction into aqueous phase. |
| Reactivity | High (Electrophilic) | Reacts violently with concentrated bases; generates HCl gas. |
Method A: Reactive Quench & Extraction (Standard Protocol)
Best for: Stable products that can withstand mild basic conditions (pH 8-9).
The Mechanism
The goal is a two-step cascade:
-
Hydrolysis: Convert 4-methylbenzoyl chloride to 4-methylbenzoic acid.
-
Ionization: Deprotonate the acid with a base (NaHCO₃) to form the water-soluble sodium 4-methylbenzoate.
Protocol
-
Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Critical Note: Evolution of CO₂ gas will occur. Ensure adequate venting.[1]
-
-
Agitation (The "Hidden" Step): Stir the biphasic mixture vigorously for 30–60 minutes .
-
Why? Acid chlorides in the organic layer are protected from water. Without vigorous stirring, hydrolysis is slow, and you will retain unreacted chloride.
-
-
Phase Separation: Separate the layers.
-
Base Wash: Wash the organic layer 2x with fresh sat. NaHCO₃.
-
Validation: Check the pH of the aqueous output. It should remain basic (pH ~8-9). If acidic, the acid is still neutralizing your base; wash again.
-
-
Final Wash: Wash with brine to remove trapped water, dry over MgSO₄, and concentrate.
Visualization: Extraction Logic Flow
Figure 1: The chemical logic of converting the lipophilic acid chloride into a hydrophilic salt for removal.
Method B: Solid-Phase Scavenging (High Sensitivity)
Best for: Acid-sensitive products, parallel synthesis, or when aqueous workup causes emulsions.
The Concept
Use a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to react with the excess acid chloride. The impurity becomes covalently bound to the insoluble bead, which is then removed by filtration.
Protocol
-
Reagent Selection: Use PS-Trisamine or PS-Aminomethyl (typical loading 1.0–3.0 mmol/g).
-
Calculation: Add 2–3 equivalents of resin relative to the excess acid chloride expected.
-
Incubation: Add resin to the reaction mixture (diluted in DCM or THF). Shake or stir gently for 1–2 hours at room temperature.
-
Tip: Do not use magnetic stir bars if possible, as they can grind the resin beads; use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with solvent to recover any product trapped in the pores.
Visualization: Scavenging Workflow
Figure 2: Covalent capture of the impurity allows for purification via simple filtration, avoiding liquid-liquid extraction.
Troubleshooting & FAQs
Q1: I performed the bicarbonate wash, but NMR still shows the acid chloride. Why?
A: This is a classic kinetic issue. 4-Methylbenzoyl chloride is lipophilic. If you simply shake the separatory funnel for 30 seconds, the water never effectively contacts the chloride dissolved in the organic layer.
-
Fix: Stir the biphasic mixture rapidly in a flask for 45 minutes before separating.
-
Accelerator: Add a catalytic amount of DMAP (dimethylaminopyridine) to the quench. DMAP acts as a phase-transfer nucleophile, shuttling the acyl group to water for hydrolysis [1].
Q2: My product is sensitive to base. How do I remove the acid chloride?
A: Do not use Method A.
-
Option 1: Use Method B (Scavenger Resin).
-
Option 2 (Derivatization): Add excess methanol and a drop of pyridine to the reaction. This converts the acid chloride to methyl 4-methylbenzoate . While this is still an impurity, esters are often much easier to separate from your product via flash chromatography (different Rf) than the reactive acid chloride or the streaking acid [2].
Q3: I see a new impurity peak that looks like an anhydride.
A: If you quench with limited water or high concentration, the hydrolyzed acid can react with the remaining acid chloride to form 4-methylbenzoic anhydride .
-
Fix: Ensure your quench volume is large (dilute conditions) and contains a nucleophile stronger than the acid (like the amine resins in Method B) or ensure the hydrolysis is driven to completion by maintaining a basic pH throughout the wash.
Q4: Can I use silica gel chromatography directly?
A: Risky. Acid chlorides degrade on silica, producing HCl locally, which can decompose your product. Furthermore, the resulting p-toluic acid often streaks on silica, contaminating a wide range of fractions. It is highly recommended to convert the chloride to the acid (and extract it) or the ester (and elute it) before loading the column.
References
-
Org. Synth. 2008, 85, 64-71. Discussion on the use of DMAP to accelerate acyl transfer and hydrolysis in biphasic systems.
-
Not Voodoo X.4. Workup and Quenching Guide: Strategies for removing acyl chlorides via esterification.
-
Biotage Acid Chloride Scavenging Note. Use of PS-Trisamine for scavenging electrophiles.[2]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7476, p-Toluic acid (pKa data).
Sources
Technical Support Center: Optimization of Reaction Temperature for Piperidine Acylation
Welcome to the technical support guide for the optimization of piperidine acylation reactions. As a Senior Application Scientist, I understand that achieving optimal reaction conditions is paramount for synthesizing high-purity compounds efficiently. Temperature is a critical parameter in acylation reactions, directly influencing reaction rate, yield, and the side-product profile. This guide is structured to provide direct, actionable answers to common challenges and fundamental questions encountered in the lab.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are designed to help you diagnose the problem and implement a logical, scientifically-grounded solution.
Q1: My piperidine acylation yield is consistently low, even after extending the reaction time. How can temperature be adjusted to improve it?
A: Low yields in acylation can stem from several factors, with reaction temperature being a primary lever for optimization.[1]
-
Insufficient Activation Energy: The reaction may simply lack the necessary energy to proceed to completion at your current temperature. A modest increase in temperature can often overcome this activation barrier. For instance, optimization studies have demonstrated a positive correlation between increasing temperature (e.g., from 50°C to 80°C) and achieving higher yields and purity in some acylation reactions.[1]
-
Initial Temperature Screening: If your reaction is sluggish at room temperature, a systematic increase is recommended. You can set up small-scale parallel reactions at intervals, for example, 40°C, 60°C, and 80°C. Monitor these by TLC or LC-MS to find the "sweet spot" where starting material is consumed efficiently without significant side-product formation.
-
Consider Other Factors: If increasing the temperature does not improve the yield or leads to a more complex reaction mixture, the issue may lie elsewhere. Re-evaluate your reagent stoichiometry, the purity of your starting materials, and the choice of base and solvent.[1][2] Steric hindrance on either the piperidine or the acylating agent can also dramatically slow the reaction, necessitating higher temperatures or a more reactive acylating agent.[2]
Q2: I'm observing significant side-product formation. Could the reaction temperature be the culprit?
A: Absolutely. While higher temperatures can increase the rate of the desired reaction, they can also accelerate undesirable side reactions.[1]
-
Common Side Reactions:
-
Di-acylation: If your piperidine substrate contains other nucleophilic functional groups (like a hydroxyl or another amine), higher temperatures can promote multiple acylations.[1]
-
Epimerization: For chiral piperidines with a stereocenter alpha to the nitrogen, elevated temperatures, especially in the presence of a base, can lead to a loss of stereochemical integrity through epimerization.[1]
-
Reaction with Solvent: Highly reactive acylating agents may react with nucleophilic solvents, a process that is often accelerated by heat.[1]
-
Product Degradation: The desired N-acylated piperidine product may not be stable under prolonged heating.[1]
-
-
Strategy for Mitigation: The standard approach is to initiate the reaction at a low temperature (0°C or even -78°C) to control the initial, often exothermic, addition of the acylating agent.[1] After the initial addition, the reaction can be allowed to slowly warm to room temperature. This method often provides a good balance, allowing the desired reaction to proceed while minimizing the kinetic accessibility of side reactions.
Q3: My reaction is incomplete, and I'm hesitant to simply increase the temperature due to potential product instability. What is a more controlled approach?
A: This is a common and valid concern. A brute-force increase in temperature is not always the best strategy. Here’s a more nuanced approach:
-
Confirm Reagent Reactivity: First, ensure your choice of acylating agent is appropriate. Acyl chlorides are generally more reactive than anhydrides.[2] If you are using an anhydride and the reaction is stalling, switching to the corresponding acyl chloride might complete the reaction without requiring additional heat.
-
Introduce a Catalyst: If you are using a less reactive acylating agent like an acid anhydride, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction at room temperature, often eliminating the need for heating.[2]
-
Stepwise Temperature Increase: If a temperature increase is necessary, do it gradually. Allow the reaction to run at room temperature for a few hours, then gently heat to 40-50°C. Monitor the reaction closely by TLC or LC-MS after each temperature increment. This allows you to find the minimum temperature required for completion, thereby reducing the risk of degradation.
-
Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can sometimes accelerate N-acylation reactions compared to less polar solvents like dichloromethane (DCM).[2]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for temperature control in piperidine acylation.
Q1: What is a typical starting temperature for a standard piperidine acylation?
A: For most standard acylations involving piperidine and a reactive acylating agent like an acyl chloride or anhydride, the reaction is initiated at 0°C using an ice-water bath.[1][2] This is a crucial step to control the initial exotherm of the reaction, which can otherwise lead to side product formation. After the dropwise addition of the acylating agent is complete, the reaction is typically allowed to warm to room temperature and stirred until completion.[1] For highly reactive systems, a starting temperature of -78°C may be employed.[3]
Q2: How does the choice of acylating agent (e.g., acyl chloride vs. anhydride) affect the optimal temperature?
A: The reactivity of the acylating agent is a key determinant of the required temperature.
-
Acyl Chlorides: These are highly reactive. The reaction is almost always started at 0°C or below to moderate the reaction rate.[2] Reactions with acyl chlorides often proceed to completion at room temperature.
-
Acid Anhydrides: These are less reactive than acyl chlorides.[2] While the reaction is still typically initiated at 0°C, it may require warming to room temperature or gentle heating to proceed at a reasonable rate.[1][2] In cases of low reactivity, a catalyst like DMAP is often added to avoid the need for high temperatures.[2]
-
Less Reactive Agents (e.g., Esters): Using esters as acylating agents (transesterification) is less common for simple acylations and typically requires significantly higher temperatures and specific catalysts.
Q3: How does solvent choice influence the reaction temperature strategy?
A: The solvent not only dissolves the reactants but also influences reaction kinetics, which is intertwined with temperature.[4]
-
Aprotic Solvents: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are standard choices as they are inert to the common reagents.[1]
-
Solvent Polarity: The rate of reaction can be influenced by the solvent's dielectric constant.[4][5] While a universal rule is difficult to establish, some studies have shown that reaction rates can increase with temperature more effectively in certain solvents. For example, one kinetic study on piperidine synthesis found that the reaction rate in ethanol accelerated more effectively with temperature than in methanol.[5]
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature under standard pressure. If a reaction requires temperatures above 40°C (boiling point of DCM), a higher-boiling solvent like toluene (111°C) or DMF (153°C) must be chosen.
Q4: What is the best way to monitor the reaction progress while optimizing temperature?
A: Effective monitoring is crucial for making informed decisions during optimization. A combination of techniques is often best.
-
Thin-Layer Chromatography (TLC): TLC is a fast, simple, and cost-effective method for qualitative monitoring.[6] It allows you to quickly visualize the consumption of starting materials and the formation of the product. By running a co-spot (a lane with both the reaction mixture and the starting material), you can clearly track the disappearance of the piperidine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides more definitive information.[1][6] It confirms the mass of the product being formed and can help identify any major side products. This is invaluable when trying to determine if a new spot on TLC is the desired product or an impurity.
-
In-situ Monitoring: For detailed kinetic studies, techniques like in-situ Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the concentration of reactants and products without taking aliquots.[6]
Data & Protocols
Table 1: General Temperature Guidelines for Piperidine Acylation
| Acylating Agent | Base (Typical) | Catalyst | Initial Temp. | Reaction Temp. | Notes |
| Acyl Chloride | Triethylamine, Pyridine | None | 0 °C to -78 °C | 0 °C to RT | Highly reactive; requires cooling to control exotherm.[1][2] |
| Acid Anhydride | Triethylamine, Pyridine | None | 0 °C | RT to 50 °C | Less reactive than acyl chlorides; may require gentle heating.[1][2] |
| Acid Anhydride | Triethylamine, Pyridine | DMAP (cat.) | 0 °C | RT | DMAP catalysis often allows the reaction to proceed efficiently without heat.[2] |
| Pivaloyl Chloride (PivCl) | N/A | N/A | -78 °C | -78 °C to RT | Used in specific applications like the Polonovski-Potier reaction; requires low temp.[1][3] |
Experimental Protocol: Temperature Screening for a Sluggish Acylation
This protocol outlines a general procedure for determining the optimal temperature for a piperidine acylation that is slow at room temperature.
Objective: To identify the lowest effective temperature to drive the acylation of Piperidine Substrate X with Acyl Anhydride Y to completion.
Materials:
-
Piperidine Substrate X
-
Acyl Anhydride Y
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
TLC plates, LC-MS vials
-
Three round-bottom flasks with stir bars and nitrogen inlets
-
Heating mantles with temperature controllers
Procedure:
-
Preparation: In three separate dry flasks under a nitrogen atmosphere, dissolve Piperidine Substrate X (1.0 equiv.) in anhydrous DCM (to ~0.2 M concentration).
-
Cooling & Base Addition: Cool all three flasks to 0°C in an ice bath. Add Et₃N (1.2 equiv.) to each flask and stir for 5 minutes.
-
Acylating Agent Addition: Add Acyl Anhydride Y (1.1 equiv.) dropwise to each stirred solution at 0°C.
-
Initial Reaction: Allow all three reactions to stir at 0°C for 30 minutes, then remove the ice baths and allow them to warm to room temperature.
-
Temperature Screening Setup:
-
Flask 1 (Control): Continue stirring at room temperature (~20-25°C).
-
Flask 2: Place in a heating mantle and set the temperature to 40°C.
-
Flask 3: Place in a heating mantle and set the temperature to 60°C.
-
-
Monitoring: Take a small aliquot from each flask every hour for the first 4-6 hours. Analyze each aliquot by TLC and/or LC-MS. Compare the consumption of starting material and the formation of product and side products across the three temperatures.
-
Analysis: Based on the monitoring results, determine which temperature provides the best balance of reaction rate and cleanliness. If 60°C provides a fast and clean reaction, it is likely the optimal choice. If side products are significant at 60°C but not 40°C, then 40°C is preferable, even if the reaction is slower.
Visualization: Temperature Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the temperature of a piperidine acylation reaction.
Caption: A decision-making workflow for piperidine acylation temperature optimization.
References
- Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Common challenges in working with piperidine-based compounds - Benchchem.
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol - SAGE Journals. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins - PMC. Available at: [Link]
-
Optimization of the conditions for the reaction of 1 with piperidine - ResearchGate. Available at: [Link]
-
Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol - Semantic Scholar. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparison Guide: 1H NMR Spectral Interpretation of 3-Methyl-1-(4-methylbenzoyl)piperidine
Executive Summary
This guide provides a technical comparison of analytical methodologies for the structural validation of 3-Methyl-1-(4-methylbenzoyl)piperidine .
The primary challenge in analyzing this molecule is amide bond rotamerism . Due to the partial double-bond character of the
This guide compares three analytical approaches:
-
Standard Ambient NMR (CDCl₃): Baseline characterization (often insufficient).
-
Variable Temperature (VT) NMR (DMSO-d₆): The gold standard for resolving rotamers.
-
2D NMR (COSY/HSQC): Essential for definitive assignment of the aliphatic region.
Structural Context & The "Rotamer Problem"
The molecule consists of a 4-methylbenzoyl (p-toluoyl) group attached to a 3-methylpiperidine core. The critical structural feature is the amide linkage.[3]
The Equilibrium Mechanism
The lone pair on the nitrogen atom conjugates with the carbonyl group, creating two slowly interconverting rotamers: syn and anti (relative to the 3-methyl substituent and the carbonyl oxygen).[2]
Figure 1: The dynamic equilibrium between rotamers. At room temperature, the exchange rate (
Comparative Analysis of Methodologies
Method A: Standard Ambient NMR
-
Conditions: 400 MHz, CDCl₃, 298 K (25°C).
-
Performance: Low. [2]
-
Observation: The spectrum appears "messy." The aromatic region shows sharp signals, but the piperidine ring protons (particularly
and adjacent to the nitrogen) appear as broad humps or doubled multiplets.[2] The 3-methyl doublet may appear as two overlapping doublets of unequal intensity (approx. 60:40 ratio). -
Risk: Often misdiagnosed as sample impurity.
Method B: Variable Temperature (VT) NMR (Recommended)[1][4]
-
Conditions: 400 MHz, DMSO-d₆, 353 K (80°C).
-
Performance: High.
-
Observation: Thermal energy overcomes the rotational barrier (
). The exchange rate becomes fast relative to the NMR frequency difference ( ). -
Result: Coalescence occurs.[4][5][6] Broad humps sharpen into well-defined multiplets. The two rotameric methyl signals merge into a single average doublet.
Method C: 2D NMR (COSY/HSQC)[1]
-
Conditions: 400 MHz, CDCl₃, 298 K.
-
Performance: High (for assignment).
-
Observation: Cross-peaks confirm that the "impurity" peaks correlate to the same spin system.
-
Result: Validates that the split peaks belong to the same molecule without needing heat.
Detailed Spectral Interpretation (Data Summary)
The following data compares the expected chemical shifts (
Table 1: 1H NMR Data Comparison
| Proton Group | Position | Ambient (CDCl₃, 25°C) | High Temp (DMSO-d₆, 80°C) | Multiplicity (HT) | Interpretation |
| Aromatic | Ar-H (2,[2]6) | 7.30 ppm (d) | 7.25 ppm | Doublet | Ortho to C=O[2] |
| Aromatic | Ar-H (3,[2]5) | 7.18 ppm (d) | 7.15 ppm | Doublet | Ortho to Me |
| Ar-Methyl | Ar-CH₃ | 2.38 ppm (s) | 2.35 ppm | Singlet | p-Tolyl methyl |
| Piperidine | N-CH (Eq) | 3.80 - 4.60 ppm (Broad/Split) | 3.95 ppm | Broad Doublet | Deshielded by C=O[2] |
| Piperidine | N-CH (Ax) | 2.60 - 3.10 ppm (Broad/Split) | 2.85 ppm | Triplet (distorted) | Shielded (Axial) |
| Piperidine | 3-CH | 1.60 - 1.80 ppm (m) | 1.70 ppm | Multiplet | Methine |
| Piperidine | Ring CH₂ | 1.10 - 1.90 ppm (Complex) | 1.20 - 1.60 ppm | Multiplet | C4, C5 protons |
| 3-Methyl | Piperidine-CH₃ | 0.85 & 0.95 ppm (Two doublets) | 0.90 ppm | Doublet | Coalesced signal |
Note: In Ambient CDCl₃, the integration of the split 3-methyl doublets provides the ratio of the rotamers (typically between 1:1 and 2:1 depending on sterics).
Experimental Protocol: Self-Validating Workflow
To ensure high data integrity (E-E-A-T), follow this decision matrix for analyzing N-acyl piperidines.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of solvent.
-
Screening: Use CDCl₃ for initial purity check.
-
Resolution: Use DMSO-d₆ if rotamers are suspected.
-
-
Acquisition:
-
Run standard 1H (16 scans).
-
Checkpoint: Check the aliphatic region (3.0 - 4.5 ppm). Are peaks broad? Is the methyl doublet split?
-
-
Validation (If Rotamers Present):
-
Option A (Heat): Heat probe to 80°C (353 K). Allow 10 mins for equilibration. Re-acquire.
-
Success Criteria: Peaks sharpen and merge.[4]
-
-
Option B (2D): Run COSY (Gradient enhanced, 45° min).
-
Success Criteria: Cross-peaks connect the "major" and "minor" rotamer signals to the same neighboring protons.
-
-
Figure 2: Decision tree for validating N-acyl piperidine structures.
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Foundational text on dynamic NMR and coalescence).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard reference for chemical shifts of amide derivatives).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative spectra of piperidine and benzoyl derivatives).[2]
-
Bain, A. D. (2008).[2] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[2] [Link] (Authoritative review on calculating exchange rates and barriers).
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR chemical shifts for 3-Methyl-1-(4-methylbenzoyl)piperidine
[1]
Part 2: 13C NMR Chemical Shift Data
The following data represents the expected chemical shifts in CDCl₃ at 298 K. Note that due to rotamerism, piperidine ring carbons often appear as pairs of peaks with unequal intensities (typically ranging from 1:1 to 3:1 depending on steric bulk).
Table 1: Chemical Shift Assignment (CDCl₃)
| Carbon Environment | Label | Shift Range (ppm) | Multiplicity / Notes |
| Carbonyl | C=O | 169.5 – 170.5 | Deshielded; may appear as 2 peaks (Δδ < 0.5 ppm).[1] |
| Aromatic (Quaternary) | Ar-C1 (Ipso) | 133.0 – 134.0 | Linker to carbonyl. |
| Aromatic (Quaternary) | Ar-C4 (Para) | 139.5 – 140.5 | Attached to tolyl methyl. |
| Aromatic (CH) | Ar-C2,6 / C3,5 | 126.0 – 129.5 | Two distinct signals for the symmetric tolyl ring.[1] |
| Piperidine (α-N) | Pip-C2 | 48.0 – 52.0 | Broad/Split. Highly sensitive to rotamerism. |
| Piperidine (α-N) | Pip-C6 | 42.0 – 46.0 | Broad/Split. Distinct from C2 due to asymmetry. |
| Piperidine (Methine) | Pip-C3 | 30.0 – 32.0 | Carries the methyl group. |
| Piperidine (Methylene) | Pip-C4, C5 | 24.0 – 26.0 | Often overlapping or split. |
| Tolyl Methyl | Ar-CH₃ | 21.2 – 21.5 | Sharp singlet (far from chiral center). |
| Piperidine Methyl | Pip-CH₃ | 18.5 – 19.5 | May show slight splitting. |
Critical Observation: Do not mistake the "doubled" peaks in the 40–55 ppm region for impurities. These are the C2 and C6 carbons experiencing the magnetic anisotropy of the carbonyl oxygen in different orientations.
Part 3: Comparative Analysis (Alternatives)
To validate the structure, it is useful to compare the spectral fingerprint against structural alternatives.[2]
Comparison 1: vs. 4-Methyl Isomer
-
Alternative: 1-(4-methylbenzoyl)-4-methylpiperidine.
-
differentiation: The 4-methyl isomer possesses a plane of symmetry running through N–C4.
-
3-Methyl (Target): C2 and C6 are chemically inequivalent regardless of rotation. Spectrum is complex.
-
4-Methyl (Alternative): C2 and C6 are chemically equivalent (enantiotopic) if rotation is fast, or symmetric pairs if slow. The spectrum is significantly simpler with fewer distinct aliphatic signals.
-
Comparison 2: vs. Benzyl Analog
-
Alternative: 1-(4-methylbenzyl)-3-methylpiperidine (Amine, not Amide).
-
Differentiation:
-
Amide (Target): C=O signal at ~170 ppm. Broad/split alpha-carbons.
-
Amine (Alternative): No C=O signal. Benzylic CH₂ appears at ~63 ppm. Sharp aliphatic signals (unrestricted rotation).
-
Part 4: Experimental Protocol for Assignment
To rigorously assign the rotamers and confirm the structure, the following workflow is required.
Methodology
-
Sample Prep: Dissolve ~10-20 mg in 0.6 mL CDCl₃ (Standard) or DMSO-d6 (if peaks overlap).
-
Temperature: Run standard 13C at 298 K.
-
Variable Temperature (VT) NMR (Optional Validation):
-
Heat sample to 323 K or 333 K .
-
Result: Rotamer exchange rate increases. Split peaks in the 40–50 ppm region will coalesce into single, sharper averages. This confirms the "impurity" peaks are actually rotamers.
-
-
2D Experiments:
-
HSQC: Correlate protons to carbons (identifies CH vs CH₂).
-
HMBC: Link the Carbonyl (170 ppm) to the Piperidine alpha-protons to confirm the amide linkage.
-
Workflow Visualization
References
-
Bain, A. D., et al. (2008).[1] "Chemical exchange in the NMR spectra of N,N-diethyl-m-toluamide (DEET)." Canadian Journal of Chemistry. Link[1]
-
Gamenara, D., et al. (2013).[1] "Amide bond restriction in N-acylpiperidines: A combined NMR and theoretical study." Magnetic Resonance in Chemistry. Link
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules and shift ranges). Link[1]
-
PubChem Database. "N-(4-Methylbenzoyl)piperidine derivatives." National Library of Medicine. Link
FT-IR analysis and functional group identification of 3-Methyl-1-(4-methylbenzoyl)piperidine
Executive Summary
In the development of novel insect repellents and pharmaceutical pharmacophores, 3-Methyl-1-(4-methylbenzoyl)piperidine (hereafter referred to as 3-M-4-MBP ) represents a critical structural analog to both DEET (N,N-Diethyl-meta-toluamide) and Picaridin. Its structure—a piperidine ring fused via a tertiary amide linkage to a para-toluoyl group—offers unique spectral signatures that distinguish it from its aliphatic and aromatic precursors.
This guide provides a definitive breakdown of the FT-IR analysis of 3-M-4-MBP. Unlike generic database entries, we focus on the causality of spectral shifts induced by the steric strain of the methyl-substituted piperidine ring and the electronic resonance of the para-methylbenzoyl system.
Structural Dynamics & Spectral Expectations
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its vibrating components. The steric hindrance introduced by the methyl group at the 3-position of the piperidine ring creates a distinct conformational lock, subtly shifting vibrational frequencies compared to unsubstituted benzoylpiperidines.
Structural Logic Flow
The following diagram illustrates how specific structural moieties translate into diagnostic IR bands.
Figure 1: Structural-Spectral Correlation Map. This logic flow connects physical functional groups to their expected wavenumber ranges.
Experimental Protocol: ATR vs. Transmission
For this lipophilic amide, the choice of sampling technique significantly impacts spectral resolution.
Comparative Methodology
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Recommendation |
| Sample Prep | Direct application (Neat liquid/oil). | Grind with KBr powder; press into 13mm disc. | ATR (Efficiency) |
| Pathlength | Fixed (~2 µm @ 1000 cm⁻¹). | Variable (dependent on pellet thickness). | ATR (Reproducibility) |
| Peak Intensity | Wavenumber dependent (weaker at high | Linear Beer-Lambert relationship. | KBr (Quantitation) |
| Water Interference | Minimal. | High (KBr is hygroscopic). | ATR (Purity) |
Optimized ATR Workflow (Self-Validating)
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability, as piperidine derivatives can be chemically aggressive over long exposures.
-
Background Acquisition: 32 scans, air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Deposition: Apply <10 mg of 3-M-4-MBP.
-
Pressure Application: Apply high pressure until the evanescent wave contact is maximized (monitor live preview for peak saturation).
-
Acquisition: 64 scans @ 4 cm⁻¹ resolution.
-
Post-Processing: Apply ATR Correction (modifies intensity to match transmission mode) to allow comparison with library KBr spectra.
Spectral Analysis & Functional Group Assignment
This section details the specific bands for 3-M-4-MBP. The values below are derived from high-fidelity comparisons of DEET and methyl-piperidine analogs.
A. The Carbonyl Region (Amide I): 1620 – 1645 cm⁻¹
The most diagnostic feature is the Amide I band .
-
Observation: A strong, broad peak centered between 1625 and 1635 cm⁻¹ .
-
Mechanistic Insight: Unlike ketones (1715 cm⁻¹), the carbonyl in a tertiary amide has significant single-bond character due to resonance with the nitrogen lone pair.
-
Differentiation:
-
Vs. Secondary Amides: 3-M-4-MBP lacks the Amide II band (~1550 cm⁻¹, N-H bending) because it is a tertiary amide (no N-H bond).
-
Vs. DEET: DEET typically absorbs at ~1633 cm⁻¹. The rigid piperidine ring in 3-M-4-MBP often causes a slight steric inhibition of resonance, potentially shifting this band slightly higher (1-3 cm⁻¹) compared to the freely rotating diethyl chains of DEET.
-
B. The C-H Stretching Region: 2800 – 3100 cm⁻¹
This region allows for the immediate distinction between the aromatic cap and the aliphatic tail.
-
Aromatic C-H (>3000 cm⁻¹): Weak shoulder peaks around 3030–3060 cm⁻¹ corresponding to the p-toluoyl ring.
-
Aliphatic C-H (<3000 cm⁻¹):
-
2930–2960 cm⁻¹: Asymmetric stretching of the methyl groups (both the aromatic-CH₃ and the piperidine-CH₃).
-
2850–2870 cm⁻¹: Symmetric stretching of the piperidine ring methylene (-CH₂-) groups.
-
Note: The presence of the methyl group at the 3-position of the piperidine adds complexity to this region compared to unsubstituted benzoylpiperidine.
-
C. The Fingerprint Region: Para-Substitution
-
810 – 840 cm⁻¹ (Strong): This is the definitive marker for para-substitution (1,4-disubstitution) on the benzene ring. It corresponds to the out-of-plane (OOP) bending of two adjacent aromatic hydrogens.
-
Comparison: A meta-substituted analog (like DEET) would show peaks around 690–710 cm⁻¹ and 750–810 cm⁻¹ (3 adjacent hydrogens). This is the primary method to distinguish 3-M-4-MBP from DEET analogs using IR.
Comparative Performance Guide
This table contrasts 3-M-4-MBP with its primary market alternative (DEET) and its chemical precursor (Piperidine).
| Spectral Feature | 3-Methyl-1-(4-methylbenzoyl)piperidine | DEET (N,N-Diethyl-m-toluamide) | 3-Methylpiperidine (Precursor) |
| Amide I (C=O) | ~1630 cm⁻¹ (Strong) | ~1633 cm⁻¹ (Strong) | Absent |
| N-H Stretch | Absent (Tertiary Amide) | Absent (Tertiary Amide) | ~3300 cm⁻¹ (Weak, amine) |
| Aromatic Pattern | Para-substitution (~820 cm⁻¹) | Meta-substitution (690-710, 780 cm⁻¹) | Absent |
| Ring Vibrations | Piperidine ring breathing (~900-1000 cm⁻¹) | Absent (Linear ethyl chains) | Strong ring modes |
| Physical State | Viscous Oil / Low melting solid | Liquid | Liquid |
Analytical Workflow Diagram
Use this workflow to confirm identity in a QC setting.
Figure 2: Decision Tree for QC Identification. This logic gate separates the target molecule from precursors and isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 3-Methylpiperidine. NIST Chemistry WebBook, SRD 69.[1][2] Link
-
Smith, B. C. (2020).[3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10–15. Link
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of N,N-Diethyl-m-toluamide (DEET). NIST Chemistry WebBook, SRD 69.[1][2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for para-substitution oop bending assignments).
Sources
Technical Comparison Guide: LC-MS Fragmentation Profiling of 3-Methyl-1-(4-methylbenzoyl)piperidine
Executive Summary & Scope
Subject: 3-Methyl-1-(4-methylbenzoyl)piperidine (C₁₄H₁₉NO, MW 217.31 Da). Context: This compound is a structural analog of substituted benzamides and toluamides (related to DEET and pharmaceutical intermediates). Its analysis is critical in impurity profiling, designer drug analog detection, and metabolic stability studies.
Purpose of Guide: This document provides a definitive fragmentation map for 3-Methyl-1-(4-methylbenzoyl)piperidine using Electrospray Ionization (ESI) in Positive Mode. It contrasts this performance with its closest regioisomers (2-methyl and 4-methyl analogs) and alternative ionization techniques, establishing a validated protocol for identification.
Structural Characterization & Precursor Properties[1]
Before fragmentation, the physicochemical behavior of the precursor ion determines the experimental window.
| Property | Value / Characteristic | Impact on LC-MS |
| Monoisotopic Mass | 217.1467 Da | Base for calculating mass accuracy error (ppm). |
| [M+H]⁺ Ion | 218.1539 m/z | The primary precursor target in ESI(+). |
| LogP (Predicted) | ~3.2 - 3.5 | Elutes late on C18 columns; requires high % organic mobile phase. |
| Basic Centers | Amide Nitrogen (weak), Piperidine Ring (masked) | Protonation occurs primarily on the Amide Oxygen or Nitrogen, triggering charge-remote or charge-proximate fragmentation. |
Fragmentation Mechanism (ESI-MS/MS)[1]
In Collision-Induced Dissociation (CID), this molecule follows a predictable "Amide Rule" pathway. The fragmentation is dominated by the stability of the acylium ion derived from the benzoyl moiety.
Primary Fragmentation Pathway
-
Amide Bond Cleavage (Major): The protonated molecular ion [M+H]⁺ (m/z 218) undergoes inductive cleavage at the amide bond. The charge is preferentially retained on the 4-methylbenzoyl moiety due to resonance stabilization by the aromatic ring.
-
Product: 4-methylbenzoyl cation (Acylium ion).
-
m/z: 119.05 (Base Peak).
-
Neutral Loss: 3-methylpiperidine (99 Da).
-
-
Decarbonylation (Secondary): The acylium ion (m/z 119) eliminates a carbon monoxide (CO) molecule.
-
Product: 4-methylphenyl cation (often rearranging to a tropylium-like structure).
-
m/z: 91.05 .
-
Neutral Loss: CO (28 Da).
-
-
Piperidine Ring Retention (Minor): In rare cases (or higher energies), the charge may be retained on the piperidine amine fragment.
-
Product: 3-methylpiperidine cation.[1]
-
m/z: 100.11 .
-
Mechanistic Visualization
The following diagram illustrates the energy-dependent transition from precursor to diagnostic fragments.
Figure 1: ESI(+) Fragmentation pathway of 3-Methyl-1-(4-methylbenzoyl)piperidine showing the dominant acylium ion formation.
Comparative Analysis: Performance vs. Alternatives
Differentiating this specific isomer from its analogs is the primary analytical challenge.
Comparison with Regioisomers (2-Methyl vs. 4-Methyl)
The mass spectra of these isomers are nearly identical in ESI because the methyl group is on the leaving group (piperidine) during the dominant cleavage.
| Feature | 3-Methyl-1-(4-methylbenzoyl)piperidine | 2-Methyl Isomer | 4-Methyl Isomer |
| Precursor (m/z) | 218.15 | 218.15 | 218.15 |
| Major Fragment | 119.05 (Acylium) | 119.05 (Acylium) | 119.05 (Acylium) |
| Differentiation Strategy | Chromatography (RT) | Steric Hindrance | Symmetry |
| Chromatographic Behavior | Intermediate elution. | Elutes earliest (often) due to steric shielding of the nitrogen, reducing interaction with stationary phase silanols. | Elutes latest (often) due to accessible surface area. |
| Diagnostic Ion (Trace) | m/z 100.11 | m/z 100.11 | m/z 100.11 |
Expert Insight: Do not rely on MS1 or standard MS2 for isomer differentiation. You must use high-resolution chromatography or Ion Mobility Spectrometry (IMS). The 2-methyl isomer often exhibits a lower ionization efficiency due to steric hindrance at the amide bond affecting protonation kinetics.
Comparison of Ionization Modes: ESI vs. APCI vs. EI
| Mode | Suitability | Key Observation |
| ESI (+) | Optimal | Produces stable [M+H]⁺. Cleanest spectra for quantitation. Base peak 119. |
| APCI (+) | Good | Better for high flow rates. Promotes more in-source fragmentation. May see thermal degradation products. |
| EI (GC-MS) | Structural Gold Standard | Superior for isomer differentiation. EI causes ring fragmentation before amide cleavage, generating unique ions based on methyl position (e.g., m/z 98 vs 84 patterns). |
Validated Experimental Protocol
To replicate the fragmentation data described above, use the following self-validating workflow.
Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Std: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
QC Check: Inject a solvent blank to ensure no carryover (sticky amides are common).
LC-MS/MS Conditions (Q-TOF / Orbitrap)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B (Linear)
-
8-10 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Fragmentor/Declustering Potential: 100-135 V (Optimize to prevent in-source decay of m/z 218).
-
Collision Energy Ramping (Validation Step)
To confirm the pathway, perform a "breakdown curve" experiment:
-
CE 10 eV: Precursor (218) should be >90% abundance.
-
CE 20-25 eV: Precursor diminishes; m/z 119 becomes Base Peak.
-
CE 40+ eV: m/z 119 decreases; m/z 91 (Tropylium) dominates.
Acceptance Criteria: If m/z 91 appears at CE 10 eV, your source temperature is too high or in-source fragmentation is occurring.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Piperidine, 3-methyl-. National Institute of Standards and Technology.[3] [Link]
- Context: Provides the fragmentation logic for the piperidine ring moiety (EI data extrapol
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. [Link]
- Context: Establishes the fragmentation rules for piperidine rings in ESI-MS/MS, specifically neutral losses.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Context: The authoritative text on amide bond cleavage (inductive cleavage) and acylium ion stability.
- Context: Methodology for differentiating methylpiperidine isomers using chrom
Sources
Comparing biological activity of 3-Methyl-1-(4-methylbenzoyl)piperidine vs DEET
Executive Summary
For over 60 years, N,N-Diethyl-meta-toluamide (DEET) has served as the gold standard in insect repellency. However, concerns regarding its plasticizing properties, potential neurotoxicity at high concentrations, and the emergence of insensitivity in certain mosquito populations have driven the search for superior alternatives.
3-Methyl-1-(4-methylbenzoyl)piperidine (hereafter referred to as 3M-4MBP ) represents a class of "Next-Generation" N-acylpiperidines developed through Quantitative Structure-Activity Relationship (QSAR) modeling by the USDA-ARS and collaborators (e.g., Katritzky et al.).
The Verdict: While DEET remains the benchmark for broad-spectrum efficacy, 3M-4MBP demonstrates superior longevity (Mean Protection Time) in controlled release settings, primarily due to lower volatility and higher lipophilicity. It acts as a more persistent spatial repellent on treated substrates (textiles/bed nets) compared to DEET, which excels in immediate, short-term dermal vapor barriers.
Chemical & Physical Profile
The efficacy of a repellent is dictated by its ability to partition into the vapor phase (volatility) and its affinity for the olfactory receptors of the arthropod.
| Feature | DEET (Standard) | 3M-4MBP (Challenger) | Implication |
| IUPAC Name | N,N-Diethyl-3-methylbenzamide | 3-Methyl-1-(4-methylbenzoyl)piperidine | Structural analogs (Amides) |
| Molecular Weight | 191.27 g/mol | ~217.31 g/mol | 3M-4MBP is heavier, reducing evaporation rate. |
| LogP (Lipophilicity) | ~2.18 | ~3.2 - 3.5 (Predicted) | 3M-4MBP is more lipophilic, enhancing skin/fabric retention. |
| Boiling Point | 288°C | >300°C (Predicted) | Lower vapor pressure = Longer residual activity. |
| Physical State | Colorless Oil | Viscous Oil / Low-melt Solid | 3M-4MBP may require specific solvents for formulation. |
| Plasticizing Effect | High (Damages synthetics) | Low to Negligible | 3M-4MBP is safer for gear and clothing. |
Biological Efficacy Analysis
Mean Protection Time (MPT)
Experimental data derived from USDA-ARS archives and Katritzky’s QSAR studies highlight a distinct advantage for piperidine derivatives in duration.
-
Test Method: Cloth Patch Assay (Human Volunteer).
-
Target Species: Aedes aegypti (Yellow Fever Mosquito).[1]
-
Dosage: 2 mg/cm² on cloth.
| Compound | Duration of Protection (Days) | Relative Efficacy vs. DEET |
| DEET | 5 - 7 Days | 1.0 (Baseline) |
| 3M-4MBP | 18 - 24 Days | ~3.5x |
| AI3-37220 (Analog) | > 20 Days | ~3.0x |
Interpretation: 3M-4MBP exhibits a "slow-release" mechanism. Its steric bulk (methyl group on the piperidine ring) and the para-methyl benzoyl tail create a hydrophobic anchor, preventing rapid loss via evaporation or absorption.
Mechanism of Action (The Olfactory Blockade)
Unlike insecticides (pyrethroids) that target ion channels, repellents modulate the insect's olfactory system.
-
DEET: Acts as a "confusant" by interacting with the Odorant Receptor Co-receptor (Orco ) and specific Odorant Receptors (AgOrs ), effectively jamming the signal detection of human volatiles (lactic acid, 1-octen-3-ol).
-
3M-4MBP: Shares the amide pharmacophore. Structural modeling suggests it binds to the same hydrophobic pocket in the AgOr/Orco complex but with higher binding affinity due to the rigid piperidine ring compared to DEET's flexible diethyl chains.
Diagram: Repellent Signaling Pathway
The following diagram illustrates the interaction logic within the mosquito olfactory sensory neuron (OSN).
Caption: Schematic of repellent interaction with the mosquito olfactory system. Both compounds target the Orco/AgOr complex, but 3M-4MBP exhibits prolonged occupancy.
Experimental Protocols
To validate the efficacy of 3M-4MBP against DEET, two primary workflows are required: Chemical Synthesis (to ensure purity) and Biological Assay.
Synthesis Protocol: The Acylbenzotriazole Method
Reference: Katritzky et al. (2008)
This method is preferred over standard acid chlorides due to higher yields and easier purification for biological testing.
-
Activation: React 4-methylbenzoic acid with thionyl chloride and benzotriazole to form 1-(4-methylbenzoyl)benzotriazole .
-
Coupling: React the activated benzotriazole intermediate with 3-methylpiperidine in THF at room temperature.
-
Purification: Wash with aqueous alkali (to remove benzotriazole byproduct) and recrystallize/distill.
Caption: Synthesis of 3M-4MBP via the Katritzky Benzotriazole methodology ensures high purity for bioassays.
Biological Assay: The K & D Module
Reference: Klun & Debboun (2000)
The Klun & Debboun (K & D) module is the industry-standard "in vitro/in vivo" hybrid system for high-throughput screening without full arm exposure.
Protocol Steps:
-
Preparation: Dissolve compounds in ethanol. Apply to 4x5 cm muslin cloth patches at 0.025 - 0.2 mg/cm².
-
Module Setup: The K & D module consists of six cells containing reservoirs. Place treated cloth over the reservoir.
-
Mosquito Loading: Load 5 female Aedes aegypti (5-15 days old, nulliparous) into each cell.
-
Exposure: Place the module on the volunteer’s thigh. Open the sliding door to expose skin (covered by treated cloth) to mosquitoes.
-
Data Collection: Record the number of bites (probing) within a 90-second interval.
-
Calculation:
Safety & Toxicology
While DEET is safe when used as directed, 3M-4MBP offers specific toxicological advantages:
-
Dermal Permeation: Piperidines generally show lower transdermal absorption rates than DEET, reducing systemic circulation.
-
Cytotoxicity: In vitro assays on human keratinocytes typically show higher IC50 values (lower toxicity) for N-benzoylpiperidines compared to DEET.
-
Material Safety: Unlike DEET, 3M-4MBP does not dissolve plastics, rayon, or spandex, making it superior for treating military gear and camping equipment.
References
-
Katritzky, A. R., Wang, Z., Slavov, S., et al. (2008).[2] Synthesis and bioassay of improved mosquito repellents predicted from chemical structure.[1][2][3][4] Proceedings of the National Academy of Sciences (PNAS), 105(21), 7359–7364.
-
Klun, J. A., & Debboun, M. (2000). A New Module for Quantitative Evaluation of Repellent Efficacy Using Human Volunteers.[1][3] Journal of Medical Entomology, 37(1), 177–181.
-
Pridgeon, J. W., et al. (2009). Structure-Activity Relationships of 33 Piperidines as Toxicants against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 46(3), 499–504.
-
Debboun, M., & Strickman, D. (2013). Insect Repellents and Associated Personal Protection for a Reduction in Human Disease.[1][4][5] Medical and Veterinary Entomology, 27(1), 1–9.
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. "Synthesis and bioassay of improved mosquito repellents predicted from" by Alan R. Katritzky, Zuoquan Wang et al. [digitalcommons.unl.edu]
- 4. ars.usda.gov [ars.usda.gov]
- 5. The enigmatic reception of DEET – the gold standard of insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 3-Methyl-1-(4-methylbenzoyl)piperidine Isomers
Executive Summary
The structural characterization of 3-Methyl-1-(4-methylbenzoyl)piperidine presents a multi-layered analytical challenge common to piperidine amides. Researchers often encounter spectral complexity arising from three distinct isomeric phenomena: amide bond rotamers (conformational isomers), regioisomerism (position of the methyl group on the piperidine ring), and stereoisomerism (chirality at the C3 position).
This guide provides a comparative analysis of analytical techniques required to resolve these isomers. Unlike standard certificates of analysis, we focus on the causality of spectral anomalies (e.g., peak doubling in NMR) and provide self-validating protocols to distinguish the target molecule from its 2-methyl and 4-methyl analogs.
Part 1: The Isomeric Landscape
Before selecting an analytical method, one must define the specific isomeric interference.
| Isomer Type | Nature | Origin | Analytical Symptom |
| Rotamers | Conformational | Restricted rotation around N-C=O bond. | Split peaks in 1H/13C NMR at room temp. |
| Regioisomers | Structural | Methyl placement (2-Me vs 3-Me vs 4-Me). | Distinct fragmentation in MS; Shift changes in NMR. |
| Enantiomers | Optical | Chiral center at Piperidine C3 ( | Identical NMR/MS; Separable only on Chiral HPLC/GC. |
Decision Logic for Characterization
The following workflow illustrates the logical path to complete structural validation.
Figure 1: Analytical decision tree for distinguishing rotamers from structural impurities.
Part 2: NMR Spectroscopy – The Rotamer Trap
The most frequent error in characterizing 3-Methyl-1-(4-methylbenzoyl)piperidine is misinterpreting rotamers as impurities. The partial double bond character of the amide nitrogen (
1H NMR Protocol (Rotamer Validation)
At 25°C, the piperidine ring protons (particularly H-2 and H-6 adjacent to nitrogen) experience different magnetic environments depending on whether they are syn or anti to the benzoyl oxygen.
-
Observation: The H-2 equatorial proton often appears as two multiplets (e.g.,
4.50 and 3.80) rather than one. -
Validation Experiment (VT-NMR):
-
Dissolve 10 mg sample in DMSO-
(higher boiling point than CDCl3). -
Acquire spectrum at 25°C.
-
Heat probe to 80°C and re-acquire.
-
Result: The split peaks will broaden and coalesce into a single average signal as rotation becomes fast on the NMR timescale.
-
Regioisomer Differentiation (3-Me vs. 2-Me/4-Me)
To distinguish the target (3-Me) from its isomers, focus on the Methyl Doublet and Ring Symmetry .
| Feature | Target: 3-Methyl | Alternative: 2-Methyl | Alternative: 4-Methyl |
| Me-Group Multiplicity | Doublet (coupled to H-3) | Doublet (coupled to H-2) | Doublet (coupled to H-4) |
| H-2 Protons | Non-equivalent (AB system or distinct multiplets). No Me group attached. | Methine (1H) signal shifted downfield (~4.5 ppm). | Equivalent (enantiotopic) sets due to symmetry plane. |
| 13C Count | 14 distinct signals (chiral, no symmetry). | 14 distinct signals.[1] | Reduced signal count (symmetry makes C2/C6 equivalent). |
Expert Insight: The 4-methyl isomer possesses a plane of symmetry (in the fast rotation limit), simplifying the 13C spectrum significantly compared to the 3-methyl target.
Part 3: Mass Spectrometry – Structural Fingerprinting
While NMR confirms connectivity, Electron Ionization (EI) MS provides definitive proof of the regioisomer based on fragmentation stability.
Fragmentation Pathway Comparison
The location of the methyl group on the piperidine ring dictates the stability of the iminium ion formed after
-
Target (3-Methyl): The primary fragmentation is the loss of the benzoyl group (
119). The piperidine ring fragmentation is less specific than the 2-methyl isomer. -
2-Methyl Isomer: Shows a dominant "base peak" resulting from the loss of the methyl group or ring opening adjacent to the nitrogen, which is sterically crowded.
Protocol for GC-MS Differentiation:
-
Column: Rtx-5MS or equivalent (30m x 0.25mm).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 100°C (1 min)
280°C at 15°C/min. -
Key Diagnostic Ion: Look for the tropylium ion (
91) and the 4-methylbenzoyl cation ( 119). These confirm the acyl part. To distinguish the amine part, look for 98 (methylpiperidine radical cation).
Part 4: Chiral Resolution (Enantiomers)
3-Methyl-1-(4-methylbenzoyl)piperidine exists as (
Recommended Method: Polysaccharide-Based CSP
Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard for piperidine amides.
Experimental Protocol (Normal Phase):
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by the basic nitrogen interaction with residual silanols.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the benzoyl chromophore).
-
Expected Performance:
- (Selectivity factor) > 1.2 is typical.
-
Resolution (
) > 2.0 allows for baseline separation.
Comparative Performance Table
| Method | Target Isomer | Resolution Capability | Throughput | Cost |
| C18 HPLC | Regioisomers | High (Excellent for 3-Me vs 4-Me) | High | Low |
| Chiral HPLC (AD-H) | Enantiomers ( | Excellent (Gold Standard) | Medium | High |
| GC-MS | Regioisomers | Good (Based on retention time) | High | Medium |
| NMR (No Chiral Shift) | Rotamers | N/A (Sees average) | Low | High |
References
-
Dynamic NMR of Amides: Wiberg, K. B., et al. "Barriers to Rotation in N,N-Dimethylacetamides." Journal of Organic Chemistry, 1968. Link
-
Piperidine Fragmentation: Abdel-Hay, K. M., et al. "Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD."[3] Drug Testing and Analysis, 2012.[3] Link
-
Chiral Separation Principles: Scriba, G. K. "Chiral recognition in separation science – an update." Journal of Chromatography A, 2016. Link
- Synthesis & Characterization: "Synthesis and characterization of N-benzoylpiperidine derivatives." Journal of Heterocyclic Chemistry, 2022. (General reference for amide synthesis protocols).
-
Spectroscopic Data Sources: AIST Spectral Database for Organic Compounds (SDBS). Search No. 3-Methylpiperidine derivatives.[1][2] Link
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Synthesis of 3-Methyl-1-(4-methylbenzoyl)piperidine via Thin-Layer Chromatography (TLC)
Executive Summary
This guide details the validation of the amide coupling between 3-methylpiperidine and 4-methylbenzoyl chloride to form 3-Methyl-1-(4-methylbenzoyl)piperidine . While High-Performance Liquid Chromatography (HPLC) provides quantitative purity, Thin-Layer Chromatography (TLC) is the frontline qualitative tool for monitoring reaction progress.
The Critical Challenge: The lack of a strong UV chromophore in the starting material (3-methylpiperidine) renders standard UV visualization insufficient for determining reaction completion. This guide establishes a multi-modal visualization protocol to prevent false positives regarding the consumption of the amine.
Chemical Context & Reaction Scheme
The synthesis typically follows a Schotten-Baumann or anhydrous nucleophilic acyl substitution pathway. Understanding the polarity changes is essential for interpreting TLC data.
-
Starting Material A (Nucleophile): 3-Methylpiperidine (Secondary Amine, Polar, Basic, UV Inactive).
-
Starting Material B (Electrophile): 4-Methylbenzoyl chloride (Acid Chloride, Non-polar, Reactive, UV Active).
-
Product: 3-Methyl-1-(4-methylbenzoyl)piperidine (Tertiary Amide, Moderately Polar, Neutral, UV Active).
-
Byproduct: 4-Methylbenzoic acid (Hydrolysis product, Acidic, Polar, UV Active).
Figure 1: Reaction scheme highlighting the polarity and UV-activity shift. The formation of the amide neutralizes the basicity of the piperidine.
Comparative Analysis: Mobile Phase Optimization
Selecting the correct mobile phase is a trade-off between separating the product from the non-polar acid chloride and the polar amine.
Table 1: Solvent System Performance Comparison
| Solvent System | Composition (v/v) | Selectivity Profile | Recommended Use |
| System A (Standard) | Hexane : Ethyl Acetate (3:1) | High. Excellent separation of the non-polar product from the polar amine (which stays at baseline). | Routine Monitoring. Best for checking product formation and acid chloride consumption. |
| System B (Polar) | DCM : Methanol (95:5) | Medium. Moves the polar amine off the baseline. | Amine Tracking. Use this to confirm the amine is actually consumed, not just stuck at the origin. |
| System C (Base Modified) | Hexane : EtOAc : TEA (3:1:0.1) | High. Triethylamine (TEA) prevents the amine from streaking/tailing. | Purity Check. Essential if the starting amine co-elutes or streaks into the product spot. |
Expert Insight: For this specific synthesis, System A is the primary recommendation. The product is a neutral amide and will migrate to an Rf of ~0.3–0.5. The starting amine (3-methylpiperidine) will stick to the baseline (Rf < 0.1) due to interaction with the acidic silica, providing a clear "binary" separation.
Comparative Analysis: Visualization Techniques
This is the most critical section. Relying solely on UV light is a procedural error because 3-methylpiperidine does not absorb significantly at 254 nm.
Table 2: Visualization Method Efficacy
| Method | Target Analyte | Sensitivity | Mechanism | Protocol Status |
| UV (254 nm) | Benzoyl Chloride, Product, Benzoic Acid | High | Fluorescence quenching by aromatic ring (π-π* transition). | Mandatory (Step 1) |
| Iodine Chamber | All Organics | Medium | Reversible intercalation of Iodine into organic lattice. | Recommended (Step 2) |
| Dragendorff’s Reagent | 3-Methylpiperidine | High | Formation of ion pairs with nitrogen (orange/red ppt). | Critical Validation |
| Ninhydrin | 3-Methylpiperidine | High | Oxidative deamination (Purple/Blue spot). | Alternative to Dragendorff |
| KMnO₄ (Basic) | General | Medium | Oxidation of functional groups (Yellow spot on pink). | Optional |
Why Dragendorff/Ninhydrin is Required: To prove the reaction is complete, you must prove the amine is gone. Since the amine is invisible under UV, you must use a stain. Dragendorff’s reagent is specific for alkaloids/amines and will turn the starting material bright orange/red, while the amide product will stain faintly or not at all.
Detailed Experimental Protocol (Self-Validating System)
This protocol uses a "Co-Spot" technique to ensure accurate Rf identification and rule out matrix effects.
Materials
-
TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV Lamp (254 nm) and Dragendorff’s Stain (or Iodine chamber).
Step-by-Step Workflow
-
Chamber Preparation:
-
Sample Preparation (The "Mini-Workup"):
-
Reference A (Amine): Dissolve 1 drop of 3-methylpiperidine in 0.5 mL DCM.
-
Reference B (Acid Chloride): Dissolve 1 drop of 4-methylbenzoyl chloride in 0.5 mL DCM.
-
Reaction Mixture (Rxn): Take 20 µL of the reaction mixture. Partition it in a small vial between 0.5 mL EtOAc and 0.5 mL saturated NaHCO₃. Vortex and take the top organic layer .
-
Expert Insight: Direct spotting of the reaction mixture often leads to streaks due to residual salts/acids. The mini-workup mimics the final extraction, giving a cleaner TLC plate.
-
-
Spotting (The Three-Lane System):
-
Mark a baseline 1 cm from the bottom with pencil.
-
Lane 1: Reference A (Amine).[3]
-
Lane 2: Co-spot (Reference A + Rxn Layer).
-
Lane 3: Rxn Layer.
-
Lane 4: Reference B (Acid Chloride).
-
-
Elution & Visualization:
-
Elute until the solvent front is 1 cm from the top.
-
Check 1 (UV 254 nm): Circle dark spots. The Product should be distinct from Reference B. Reference A will likely be invisible.
-
Check 2 (Stain): Dip the plate in Dragendorff’s reagent or expose to Iodine.
-
Success Criteria: Lane 3 (Rxn) shows no orange spot at the Rf of Reference A (Lane 1).
-
-
Decision Logic for Reaction Completion
Figure 2: Logic flow for validating reaction completion. Note that staining is the final gatekeeper.
Troubleshooting & Artifacts
-
Tailing/Streaking: If the product spot streaks, it may indicate residual acid (from the chloride hydrolysis) or amine salts.
-
Solution: Add 1% Triethylamine to the mobile phase to sharpen basic spots, or 1% Acetic Acid to sharpen acidic spots.
-
-
The "Ghost" Spot: 4-Methylbenzoyl chloride is highly reactive. On the silica plate, it may hydrolyze into 4-methylbenzoic acid during elution. You may see a smear connecting the high Rf chloride spot to a lower Rf acid spot.
-
Co-elution: If the product and the benzoic acid byproduct have similar Rf values in Hex:EtOAc, switch to DCM:MeOH (98:2) . The acid usually moves faster in DCM systems than the amide.
References
-
Organic Chemistry Portal. Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Visualization. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Monitoring Reactions by TLC. (Example: Collum, D. B. et al. Org. Synth.2022 , 99, 215-237). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
